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  • Product: N-(Piperidinoethyl)ethylenediamine
  • CAS: 5625-69-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of N-(Piperidinoethyl)ethylenediamine: A Comprehensive Technical Guide

Executive Overview & Chemical Profiling N-(Piperidinoethyl)ethylenediamine (CAS: 5625-69-4), systematically designated as N1-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine, is a versatile polyamine scaffold extensively util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Chemical Profiling

N-(Piperidinoethyl)ethylenediamine (CAS: 5625-69-4), systematically designated as N1-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine, is a versatile polyamine scaffold extensively utilized in pharmaceutical development, coordination chemistry, and polymer cross-linking. Possessing the molecular formula C₉H₂₁N₃ and a monoisotopic mass of 171.1735 Da , this molecule presents a unique analytical challenge due to its three distinct nitrogen environments: a tertiary piperidine amine, a secondary linking amine, and a terminal primary amine.

This whitepaper provides an authoritative, first-principles guide to the structural elucidation of N-(Piperidinoethyl)ethylenediamine using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By detailing the causality behind spectral phenomena and providing self-validating experimental workflows, this guide serves as a definitive reference for analytical chemists and researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for mapping the aliphatic backbone and resolving the distinct electronic environments of the polyamine chain. The fundamental causality driving the chemical shifts in this molecule is the inductive deshielding effect exerted by the electronegative nitrogen atoms.

¹H NMR Analysis

In a standard ¹H NMR spectrum, protons situated α (adjacent) to the nitrogen atoms experience significant electron withdrawal, shifting their resonance downfield. The β and γ protons of the piperidine ring remain relatively shielded. The labile amine protons (NH, NH₂) typically appear as broad singlets due to quadrupolar relaxation induced by the ¹⁴N nucleus and rapid intermolecular chemical exchange in protic environments .

Table 1: Predicted ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Proton EnvironmentIntegrationMultiplicityChemical Shift (δ, ppm)Causality / Assignment Rationale
Piperidine γ-CH₂2HMultiplet (m)1.40 – 1.50Furthest from electronegative N; most shielded.
Piperidine β-CH₂4HMultiplet (m)1.50 – 1.60Two bonds away from N; moderate shielding.
Amine NH, NH₂3HBroad Singlet (br s)1.50 – 1.80Broadened by ¹⁴N quadrupolar relaxation; exchanges with D₂O.
Piperidine α-CH₂4HMultiplet (m)2.35 – 2.45Deshielded by the tertiary piperidine nitrogen.
Linker CH₂ (Pip side)2HTriplet (t)2.45 – 2.55Deshielded by tertiary amine; couples with adjacent CH₂.
Linker CH₂ (NH side)2HTriplet (t)2.60 – 2.70Deshielded by secondary amine.
EDA CH₂ (NH side)2HTriplet (t)2.60 – 2.70Often overlaps with the linker CH₂.
EDA CH₂ (NH₂ side)2HTriplet (t)2.70 – 2.80Deshielded by primary amine; slightly further downfield.
¹³C NMR Analysis

The ¹³C NMR spectrum resolves the 9 carbon atoms into 7 distinct chemical environments due to the local C₂v-like symmetry of the piperidine ring, rendering positions 2/6 and 3/5 chemically equivalent .

Table 2: Predicted ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Carbon EnvironmentNumber of CarbonsChemical Shift (δ, ppm)Causality / Assignment Rationale
Piperidine γ-C1~ 24.5Aliphatic carbon, furthest from nitrogen induction.
Piperidine β-C2~ 26.0Equivalent carbons; slight inductive deshielding.
EDA CH₂ (NH₂ side)1~ 41.5Adjacent to primary amine.
Linker CH₂ (NH side)1~ 46.5Adjacent to secondary amine.
EDA CH₂ (NH side)1~ 52.5Adjacent to secondary amine; influenced by primary amine proximity.
Piperidine α-C2~ 54.5Equivalent carbons; strongly deshielded by tertiary amine.
Linker CH₂ (Pip side)1~ 58.0Most deshielded aliphatic carbon due to tertiary amine proximity.
Self-Validating 2D NMR Elucidation Strategy

To transition from theoretical prediction to empirical certainty, a self-validating 2D NMR workflow is mandatory. This ensures that overlapping multiplets (e.g., the linker and EDA CH₂ groups) are unambiguously assigned based on direct connectivity rather than shift assumptions.

NMR_Workflow Step1 1D ¹H & ¹³C NMR (Initial Profiling) Step2 COSY (Spin System Mapping) Step1->Step2 Step3 HSQC (C-H Direct Correlation) Step2->Step3 Step4 HMBC (Long-Range C-H) Step3->Step4 Step5 Unambiguous Assignment Step4->Step5

Caption: Self-validating 2D NMR workflow for unambiguous structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The diagnostic power of IR for this molecule lies in its ability to differentiate the primary and secondary amines based on their vibrational modes.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeCausality / Structural Implication
~ 3350, 3280N-H Stretch (Primary)Two bands appear due to asymmetric (out-of-phase) and symmetric (in-phase) stretching of the terminal -NH₂ group.
~ 3300N-H Stretch (Secondary)A single band appears for the internal -NH- group (often overlapping with the symmetric primary stretch).
2930, 2850C-H Stretch (Aliphatic)Characteristic stretching of the sp³ hybridized CH₂ groups in the piperidine ring and linker chains.
~ 1600N-H Bend (Scissoring)In-plane bending of the primary amine protons.
1050 – 1150C-N StretchStretching vibrations of the aliphatic C-N bonds across all three amine centers.

Mass Spectrometry (MS)

Mass spectrometry validates the exact molecular weight and maps the connectivity of the polyamine chain through highly predictable, causality-driven fragmentation pathways.

Electron Ionization (EI-MS) Fragmentation Mechanics

Under standard 70 eV electron ionization, the radical cation [M]⁺• (m/z 171) undergoes rapid α-cleavage. This fragmentation is thermodynamically driven by the ability of the adjacent nitrogen lone pairs to stabilize the resulting positive charge, forming stable iminium ions .

The base peak in piperidine derivatives is almost universally the N-methylenepiperidinium ion (m/z 98), resulting from the cleavage of the C-C bond in the ethyl linker.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 171 F98 N-methylenepiperidinium m/z 98 M->F98 α-Cleavage (Linker C-C) F30 Methaniminium Ion m/z 30 M->F30 α-Cleavage (EDA C-C) F141 Secondary Iminium Ion m/z 141 M->F141 α-Cleavage (EDA C-C, Charge on N2)

Caption: EI-MS α-cleavage fragmentation pathways of N-(Piperidinoethyl)ethylenediamine.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms.

Protocol 1: NMR Acquisition with Internal Referencing
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality/Validation: TMS acts as an internal zero-point reference, ensuring chemical shift accuracy. The deuterium in CDCl₃ provides the necessary spin-lock for the spectrometer's magnetic field stabilization.

  • ¹H Acquisition: Acquire the spectrum using a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans.

    • Causality/Validation: The 2-second delay ensures complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration values accurately reflect the 21 protons in the molecule.

  • D₂O Exchange (Optional but Recommended): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlets between 1.50–1.80 ppm validates the assignment of the exchangeable NH and NH₂ protons.

Protocol 2: FT-IR (ATR) Baseline Validation
  • Background Subtraction: Clean the Diamond ATR crystal with isopropanol and acquire a background spectrum of ambient air.

    • Causality/Validation: This step mathematically subtracts atmospheric H₂O and CO₂ interference, ensuring that any peaks observed in the 3300 cm⁻¹ region belong strictly to the sample's amines, not ambient humidity.

  • Sample Acquisition: Apply 2–3 drops of the neat liquid sample onto the crystal. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Protocol 3: HRMS Calibration and Acquisition
  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to analysis.

    • Causality/Validation: Calibration ensures sub-5 ppm mass accuracy, which is mathematically required to differentiate the exact mass of C₉H₂₁N₃ (171.1735 Da) from isobaric interferences.

  • Blank Injection: Inject a solvent blank (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to rule out system carryover.

  • Sample Infusion: Infuse the sample at 10 µL/min under positive ESI conditions. Acquire MS¹ spectra to confirm the[M+H]⁺ ion at m/z 172.18, followed by MS/MS fragmentation at varying collision energies (10, 20, 40 eV) to map the structural connectivity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 79725, N-(piperidinoethyl)ethylenediamine. PubChem.[Link]

Exploratory

N-(Piperidinoethyl)ethylenediamine as a Precursor in Organic Synthesis: A Technical Guide to Pharmacophore Assembly and Ligand Design

Executive Summary In advanced organic synthesis and drug development, the strategic selection of polyamine precursors dictates the efficiency of assembling complex molecular architectures. N-(Piperidinoethyl)ethylenediam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of polyamine precursors dictates the efficiency of assembling complex molecular architectures. N-(Piperidinoethyl)ethylenediamine (CAS 5625-69-4), systematically known as N1-[2-(1-piperidinyl)ethyl]-1,2-ethanediamine[1], is a highly versatile, unsymmetrical aliphatic triamine. Featuring a primary amine, a secondary amine, and a tertiary piperidine ring, this precursor is engineered for regioselective functionalization. This whitepaper provides an in-depth technical analysis of its chemical profiling, causality in experimental design, and validated protocols for its application in transition metal catalysis and pharmacophore assembly.

Chemical Profiling & Structural Rationale

The utility of N-(piperidinoethyl)ethylenediamine stems from the distinct electronic and steric environments of its three nitrogen centers, which create a predictable reactivity gradient[2]:

  • Primary Amine (N1): Located at the sterically unhindered terminus, this center is highly nucleophilic. It acts as the primary site for nucleophilic aromatic substitution (SNAr), Schiff base condensation, and acylation.

  • Secondary Amine (N2): Flanked by an ethyl spacer and the piperidinoethyl chain, it exhibits moderate steric hindrance. It is kinetically slower to react than N1, allowing for regioselective mono-alkylation or utilization as a bidentate bridge in metal coordination.

  • Tertiary Amine (N3 - Piperidine): Locked within a six-membered ring, this nitrogen is non-nucleophilic under standard substitution conditions. Instead, it serves a dual purpose: acting as a built-in proton scavenger (base) during reactions and serving as a lipophilic modifier or the third coordination site in fac/mer metal complexes[3].

Causality in Precursor Selection: Symmetrical polyamines, such as diethylenetriamine (DETA), often require tedious protection/deprotection strategies (e.g., Boc or Cbz groups) to prevent bis-alkylation. In contrast, the inherent asymmetry and steric bulk of the piperidine ring in N-(piperidinoethyl)ethylenediamine naturally suppress over-reaction, enabling protecting-group-free synthesis.

Application 1: Pharmacophore Assembly in Drug Development

The piperidinoethyl moiety is a privileged structure in medicinal chemistry, frequently incorporated to improve blood-brain barrier (BBB) penetration, modulate hERG channel liabilities, and enhance aqueous solubility. It is commonly attached to heterocyclic electrophiles (e.g., quinolines for antimalarials or pyrimidines for kinase inhibitors) via SNAr.

Regioselective SNAr Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol is a self-validating system; the built-in basicity of the precursor buffers the reaction, while the distinct polarity shift of the product allows for real-time monitoring.

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 4-chloroquinoline (1.0 eq) and (1.2 eq)[2].

  • Solvent & Base Selection: Suspend the reagents in 1-butanol (0.5 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: 1-butanol is chosen because its high boiling point accommodates the activation energy required for SNAr on electron-rich heterocycles, while its protic nature hydrogen-bonds with the leaving chloride ion, stabilizing the Meisenheimer intermediate. DIPEA acts as an auxiliary base to prevent the protonation of the primary amine nucleophile.

  • Reaction Execution: Heat the mixture to 90°C for 8 hours. Monitor the consumption of 4-chloroquinoline via HPLC.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 1M NaOH.

    • Causality: The 1M NaOH wash is critical. The reaction generates HCl, which protonates the piperidine ring, pulling the product into the aqueous layer. NaOH neutralizes the piperidine hydrochloride salt, driving the free-base product back into the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure pharmacophore.

SNAr_Mechanism A Heterocyclic Electrophile (e.g., 4-Chloroquinoline) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B N-(Piperidinoethyl)ethylenediamine (Primary Amine Nucleophile) B->C D Substituted Product (Pharmacophore) C->D Rearomatization E HCl Byproduct (Scavenged by Base/Piperidine) C->E Chloride Elimination

Fig 1. Mechanistic pathway of regioselective SNAr using N-(Piperidinoethyl)ethylenediamine.

Application 2: Synthesis of Tridentate NNN Ligands for Catalysis

In organometallic chemistry, N,N,N-donor sets are essential for stabilizing high-oxidation-state transition metals (e.g., Ru, Pd, Ir) used in transfer hydrogenation or cross-coupling reactions.

Protocol: Synthesis of a Ruthenium(II) NNN-Pincer Complex
  • Initiation: Dissolve the metal precursor, RuCl₂(PPh₃)₃ (1.0 eq), in anhydrous toluene under a strict argon atmosphere.

  • Ligand Addition: Add N-(piperidinoethyl)ethylenediamine (1.1 eq) dropwise at room temperature.

  • Thermodynamic Driving: Reflux the mixture at 110°C for 12 hours.

    • Causality: Coordination occurs in two phases. Kinetically, the sterically accessible primary and secondary amines bind first, forming an intermediate bidentate complex. Thermodynamically, the elevated temperature provides the energy required for the bulky piperidine nitrogen to displace a triphenylphosphine (PPh₃) ligand, locking the metal into a highly stable fac- or mer-tridentate chelate.

  • Isolation: Cool the reaction to 0°C. The difference in solubility between the displaced PPh₃ (highly soluble in cold toluene) and the polar Ru-NNN complex causes the catalyst to precipitate. Filter, wash with cold diethyl ether, and dry under high vacuum.

Ligand_Complexation L1 N-(Piperidinoethyl)ethylenediamine (NNN Donor) C1 Coordination Intermediate (N,N-bidentate) L1->C1 Primary/Secondary Amine Binding M1 Metal Precursor (e.g., RuCl2(PPh3)3) M1->C1 C2 Active Catalyst (fac- or mer-NNN Tridentate) C1->C2 Piperidine N-Binding (-PPh3)

Fig 2. Workflow of kinetic vs. thermodynamic coordination in tridentate catalyst synthesis.

Quantitative Data & Comparative Analysis

To predict the behavior of N-(piperidinoethyl)ethylenediamine in complex mixtures, it is crucial to understand the physicochemical parameters of its nitrogen centers. The table below summarizes these metrics to guide experimental design[1].

Nitrogen CenterAmine ClassificationApprox. pKa (Conjugate Acid)Steric Hindrance (Cone Angle)Primary Synthetic Role
N1 Primary~10.2LowPrimary nucleophile; Electrophile acceptor
N2 Secondary~9.5MediumBidentate bridge; Hydrogen-bond donor
N3 Tertiary (Piperidine)~10.4HighBuilt-in base; Lipophilic modifier; 3rd coordination site

Analytical Validation (Self-Validating System)

Accurate tracking of N-(piperidinoethyl)ethylenediamine and its derivatives is notoriously difficult using standard silica gel TLC due to severe streaking caused by the highly basic triamine core.

Validated HPLC/MS Method: According to [4], the optimal analytical method utilizes a specialized reverse-phase (RP) approach:

  • Column: Newcrom R1 (Low silanol activity prevents basic peak tailing).

  • Mobile Phase: Acetonitrile (MeCN) / Water / Acidic Modifier.

  • Modifier Causality: For standard UV detection, Phosphoric acid is used to sharply resolve the amine peaks. However, for Mass-Spectrometry (MS) compatible applications—which are essential for confirming the exact mass of the synthesized pharmacophores or ligands—the phosphoric acid must be replaced with Formic acid to prevent ion suppression and source contamination[4].

  • This scalable liquid chromatography method ensures that intermediate purity and pharmacokinetic profiles can be validated with high fidelity.

References

  • Title: N1-[2-(1-Piperidinyl)ethyl]-1,2-ethanediamine (CAS 5625-69-4) Source: CAS Common Chemistry URL: [Link]

  • Title: N-[2-(1-piperidinyl)ethyl]ethylenediamine Source: ECHA CHEM URL: [Link]

  • Title: Separation of 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Piperidine Downstream Products and Usage Source: LookChem URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-(Piperidinoethyl)ethylenediamine in Common Laboratory Solvents

Executive Summary N-(Piperidinoethyl)ethylenediamine, a multifunctional amine featuring primary, secondary, and tertiary amine functionalities, presents a unique structural profile for applications in chemical synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Piperidinoethyl)ethylenediamine, a multifunctional amine featuring primary, secondary, and tertiary amine functionalities, presents a unique structural profile for applications in chemical synthesis, ligand development, and materials science. A comprehensive understanding of its solubility is a critical prerequisite for its effective use, influencing everything from reaction kinetics and solvent selection to purification and final product formulation. This technical guide provides a detailed analysis of the predicted solubility of N-(Piperidinoethyl)ethylenediamine across a spectrum of common laboratory solvents. While extensive quantitative solubility data is not widely available in published literature, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide researchers with a robust framework for predicting and determining its solubility profile. We present a theoretical analysis of its behavior in polar protic, polar aprotic, and nonpolar solvents, a standardized protocol for experimental solubility determination, and a discussion of the underlying molecular interactions that govern its dissolution.

Physicochemical Profile of N-(Piperidinoethyl)ethylenediamine

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. N-(Piperidinoethyl)ethylenediamine, more systematically named N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine, possesses a unique combination of a nonpolar heterocyclic ring and a polar, flexible ethylenediamine chain capable of extensive hydrogen bonding.

Table 1: Key Physicochemical Properties of N-(Piperidinoethyl)ethylenediamine

PropertyValue / DescriptionSource
Systematic Name N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine-
Molecular Formula C₉H₂₁N₃[1]
Molecular Weight 171.29 g/mol Calculated
Structural Features Contains a tertiary amine (piperidine), a secondary amine, and a primary amine. This allows the molecule to act as both a hydrogen bond donor (from the -NH₂ and -NH- groups) and a hydrogen bond acceptor (at all three nitrogen atoms).-
Predicted XlogP 0.3[1]

The low positive predicted XlogP value of 0.3 suggests a relatively balanced hydrophilic-lipophilic character, though leaning towards slight hydrophilicity. The presence of multiple amine groups indicates the compound is basic and will have multiple pKa values, making its solubility potentially pH-dependent in aqueous systems.

Theoretical Solubility Framework

The venerable principle of "like dissolves like" serves as the primary guide for predicting solubility.[2] The dissolution process is an energetic trade-off between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

Predicted Solubility: High to Miscible

The dominant structural feature of N-(Piperidinoethyl)ethylenediamine is its array of amine groups. These groups can readily participate in hydrogen bonding with protic solvents. The primary and secondary amines act as potent hydrogen bond donors, while all three nitrogen atoms, with their lone pairs of electrons, are strong hydrogen bond acceptors. This is analogous to the behavior of simpler diamines like ethylenediamine, which is miscible with water and other polar protic solvents.[3] The energetic favorability of forming strong amine-solvent hydrogen bonds is expected to overcome the energy required to disrupt the intermolecular hydrogen bonds within the bulk diamine, leading to high solubility or complete miscibility.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Predicted Solubility: Good to High

While polar aprotic solvents cannot donate hydrogen bonds, they possess significant dipole moments and can act as hydrogen bond acceptors. N-(Piperidinoethyl)ethylenediamine has a considerable permanent dipole due to its polar C-N and N-H bonds. Therefore, strong dipole-dipole interactions and hydrogen bonding between the solvent (as an acceptor) and the diamine's N-H groups will promote dissolution. Studies on similar heterocyclic amines, such as piperidine, have shown favorable solvation in solvents like DMF and DMSO.[4]

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Predicted Solubility: Low to Insoluble

In nonpolar solvents, the primary intermolecular forces are weak van der Waals forces. For N-(Piperidinoethyl)ethylenediamine to dissolve, its strong, cohesive intermolecular hydrogen bonds must be broken. The weak solute-solvent interactions that would form with a nonpolar solvent would not provide sufficient energy to compensate for this.[3] While the piperidine ring and hydrocarbon backbone contribute some nonpolar character, the influence of the highly polar amine groups is expected to dominate, resulting in poor solubility. This pattern is observed with similar small, polar amines which exhibit limited solubility in hydrocarbons.[3][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of specific, published quantitative solubility data for N-(Piperidinoethyl)ethylenediamine. This underscores the necessity for experimental determination for any application requiring precise concentration values. The table below is provided as a template for researchers to organize and report their experimentally determined data.

Table 2: Template for Experimental Solubility of N-(Piperidinoethyl)ethylenediamine at 25°C

Solvent ClassSolventMolecular FormulaSolubility ( g/100 mL)Solubility (mol/L)
Polar Protic WaterH₂OUser-determinedUser-determined
MethanolCH₃OHUser-determinedUser-determined
EthanolC₂H₅OHUser-determinedUser-determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSUser-determinedUser-determined
N,N-Dimethylformamide (DMF)C₃H₇NOUser-determinedUser-determined
AcetonitrileC₂H₃NUser-determinedUser-determined
Nonpolar HexaneC₆H₁₄User-determinedUser-determined
TolueneC₇H₈User-determinedUser-determined

Experimental Protocol: The Isothermal Shake-Flask Method

For researchers requiring definitive solubility values, the isothermal shake-flask method is the gold standard, providing reliable and reproducible data.[2] This protocol is a self-validating system designed to ensure that a true equilibrium saturation point is achieved.

Underlying Principle

This method involves agitating an excess amount of the solute with the solvent at a constant temperature for a prolonged period. This ensures the solvent becomes fully saturated, and the system reaches thermodynamic equilibrium. The concentration of the solute in the resulting saturated solution is then measured, which, by definition, is its solubility.

Materials and Equipment
  • N-(Piperidinoethyl)ethylenediamine (solute)

  • Selected solvents (high purity)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated titration method).

Step-by-Step Methodology
  • Preparation: Add an excess amount of N-(Piperidinoethyl)ethylenediamine to a glass vial. An excess is critical to ensure saturation and is visually confirmed by the presence of undissolved solute throughout the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at 24h, 48h, and 72h to see when it plateaus). This step is the cornerstone of the protocol's trustworthiness.

  • Phase Separation: Remove the vial from the shaker and allow it to stand in a temperature-controlled bath for several hours to let the undissolved solid settle completely.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid residue at the bottom.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles. This step prevents overestimation of the solubility.

  • Quantification: Accurately dilute the filtered saturated solution to a concentration within the calibrated range of your analytical instrument. Analyze the sample to determine the precise concentration of the solute.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final value in appropriate units, such as g/100 mL or mol/L.

Visualization of Solute-Solvent Interactions

The predicted solubility behavior can be summarized by the dominant intermolecular forces between N-(Piperidinoethyl)ethylenediamine and different solvent classes.

G cluster_solute Solute cluster_solvents Solvent Classes cluster_outcomes Predicted Outcome Solute N-(Piperidinoethyl)ethylenediamine (Polar, H-Bonding) Protic Polar Protic (e.g., Water, Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solute->Aprotic Dipole-Dipole & H-Bonding (Acceptor) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals Forces HighSol High Solubility Protic->HighSol GoodSol Good Solubility Aprotic->GoodSol LowSol Low Solubility Nonpolar->LowSol

Caption: Logical workflow of predicted solubility based on intermolecular forces.

Conclusion

N-(Piperidinoethyl)ethylenediamine is a polar, multifunctional molecule whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents like water and alcohols, show good solubility in polar aprotic solvents like DMSO, and exhibit poor solubility in nonpolar solvents such as hexane. For drug development professionals and research scientists who require precise data for process optimization, formulation, or reaction design, direct experimental measurement is essential. The provided isothermal shake-flask protocol offers a robust and reliable methodology for generating this critical data, empowering researchers to effectively utilize this versatile chemical compound in their work.

References

  • N-(2-Aminoethyl)piperidine CAS#: 27578-60-5 - ChemicalBook.
  • N-(2-Aminoethyl)piperidine - ChemBK.
  • Chemical Properties of N-[2-(1-piperazinyl)ethyl]ethylenediamine (CAS 24028-46-4). Cheméo.
  • Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide - Benchchem.
  • SAFETY DATA SHEET (Ethylenediamine).
  • N-(2-Aminoethyl)piperidine | 27578-60-5 - ChemicalBook.
  • N-(2-Aminoethyl)piperidine丨27578-60-5. Dideu New Materials.
  • SAFETY DATA SHEET (1-Ethyl piperdine).
  • Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide - Benchchem.
  • n-(2-aminoethyl)piperazine - BDMAEE.
  • Solubility Profile of 3,5-Dibromobenzene-1,2-diamine in Organic Solvents: A Technical Guide - Benchchem.
  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Publishing.
  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Publishing.
  • N-(piperidinoethyl)ethylenediamine (C9H21N3) - PubChemLite.
  • An In-depth Technical Guide to the Solubility of Ethylenediamine in Organic Solvents - Benchchem.
  • Solvation of Piperidine in Nonaqueous Solvents | Request PDF - ResearchGate.

Sources

Exploratory

Theoretical and computational studies of piperidine scaffolds

Theoretical and Computational Studies of Piperidine Scaffolds: A Comprehensive Technical Guide for Drug Discovery Executive Summary The piperidine moiety—a saturated, six-membered nitrogenous heterocycle—is a quintessent...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Studies of Piperidine Scaffolds: A Comprehensive Technical Guide for Drug Discovery

Executive Summary

The piperidine moiety—a saturated, six-membered nitrogenous heterocycle—is a quintessential privileged scaffold in medicinal chemistry. Ubiquitous in FDA-approved therapeutics ranging from opioid analgesics (fentanyl) to acetylcholinesterase inhibitors (donepezil), its success stems from its predictable conformational dynamics, optimal lipophilicity, and the basicity of its nitrogen atom[1]. This whitepaper provides an in-depth, causality-driven guide to the theoretical and computational methodologies used to optimize piperidine derivatives. By integrating Quantum Mechanics (QM), Molecular Dynamics (MD), and Structure-Activity Relationship (SAR) modeling, researchers can systematically accelerate hit-to-lead optimization while mitigating off-target liabilities.

Conformational Dynamics and Quantum Mechanical (QM) Analysis

The three-dimensional architecture of the piperidine ring is foundational to its target recognition capabilities. To minimize torsional and angular strain, the piperidine ring predominantly adopts a chair conformation[2]. However, unlike cyclohexane, the presence of the heteroatom introduces rapid nitrogen inversion and distinct equatorial-versus-axial substituent preferences (quantified by A-values)[2].

Density Functional Theory (DFT) is the gold standard for evaluating these conformational landscapes. We specifically employ the B3LYP/6-311++G(d,p) level of theory[3][4].

  • Causality of Method Selection: The B3LYP hybrid functional provides an optimal balance between electron correlation accuracy and computational cost for organic heterocycles. The inclusion of diffuse functions (++) in the basis set is non-negotiable; they are critical for accurately modeling the electron density of the nitrogen lone pair and the molecule's behavior in polar environments. Polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals, which is essential for accurately predicting hydrogen-bonding geometries[3][5].

Protocol 1: Self-Validating DFT Conformational and Electronic Workflow
  • Conformational Search: Generate a diverse library of conformers using a stochastic search algorithm (e.g., Monte Carlo multiple minimum) with an OPLS4 force field to identify local minima.

  • Geometry Optimization: Submit the lowest-energy conformers to QM optimization using DFT at the B3LYP/6-311++G(d,p) level[4].

  • Frequency Validation (Self-Correction Step): Perform a vibrational frequency calculation on the optimized geometry. Validation: The absence of imaginary (negative) frequencies confirms that the geometry is a true local minimum rather than a transition state[3].

  • Electronic Property Extraction:

    • Calculate the HOMO-LUMO energy gap . A smaller gap (e.g., ~3.1 eV) indicates higher chemical reactivity and lower kinetic stability, which is highly relevant for covalent inhibitors or reactive metabolites[3][6].

    • Generate a Molecular Electrostatic Potential (MEP) map to identify nucleophilic (nitrogen lone pair) and electrophilic regions, guiding subsequent pharmacophore modeling[4].

Target Recognition: The Role of the Protonated Nitrogen

The most critical pharmacological feature of the piperidine scaffold is its basic nitrogen atom. With a typical pKa​ ranging from 8.0 to 9.5, the piperidine nitrogen is predominantly protonated at physiological pH (7.4)[7][8]. This cationic state drives the formation of robust salt bridges with conserved acidic residues in target binding pockets.

For example, in Class A G-Protein-Coupled Receptors (GPCRs) such as the μ -opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor, the protonated piperidine nitrogen forms a highly conserved salt bridge with an aspartate residue in transmembrane helix 3 (specifically D3.32 in the Ballesteros-Weinstein numbering scheme)[7][9]. Similarly, dual Histamine H3 / Sigma-1 ( σ1​ ) receptor ligands rely on a salt bridge between the protonated piperidine and Glu172 in the σ1​R binding pocket for high-affinity binding[8][10].

Protocol 2: High-Throughput Docking and MD Simulation Workflow

Failing to account for the correct protonation state in silico will result in the loss of these critical salt bridges, rendering docking poses biologically irrelevant.

  • Ligand Preparation: Use tools like Epik or InstantJChem to predict the pKa​ of the piperidine nitrogen[8]. Explicitly assign the protonated state (cationic) for physiological pH (7.4) prior to generating 3D coordinates.

  • Receptor Preparation: Retrieve the target crystal/cryo-EM structure. Assign protonation states to the protein residues at pH 7.4, ensuring that key acidic residues (e.g., D3.32 or Glu172 ) are deprotonated (anionic) to act as salt-bridge acceptors[7][8].

  • Molecular Docking: Perform flexible ligand docking into the orthosteric site.

  • MD Simulation & Validation: Subject the top-scoring pose to a 100+ ns Molecular Dynamics simulation in an explicit solvent box (TIP3P water) under NPT ensemble conditions.

    • Validation: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. An RMSD stabilizing at <2.0 Å indicates a valid, stable binding mode. Measure the distance between the piperidine nitrogen and the target carboxylate oxygen; a sustained distance of 2.7−3.2 Å throughout the trajectory self-validates the salt-bridge integrity.

MD_Workflow N1 1. Ligand Preparation (Protonation at pH 7.4) N3 3. Molecular Docking (Grid Generation & Pose Scoring) N1->N3 3D Conformer N2 2. Receptor Preparation (e.g., GPCR D3.32 Assignment) N2->N3 Target Structure N4 4. MD Simulation (Solvation, NVT/NPT Equilibration) N3->N4 Top Pose (RMSD < 2.0 Å) N5 5. Trajectory Analysis (RMSD, RMSF, Salt-Bridge Stability) N4->N5 100+ ns Trajectory

Fig 1. Computational workflow for piperidine-target molecular dynamics and binding validation.

QSAR and ADMET Profiling

While the basicity of the piperidine scaffold is advantageous for target affinity, it introduces specific pharmacokinetic (PK) and toxicity liabilities. Highly lipophilic basic amines are notorious for promiscuous binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation)[11][12].

To mitigate this, Fragment-Based Quantitative Structure-Activity Relationship (QSAR) models are employed[13]. By mapping 2D topological descriptors and 3D electrostatic fields, researchers can fine-tune the scaffold. A proven strategy involves introducing chirality or adjacent steric bulk (e.g., methyl groups at the 2- or 6-positions) to restrict the conformational flexibility of the piperidine ring[6][11]. This steric shielding reduces the accessibility of the protonated nitrogen to the hERG channel pore while maintaining the specific geometry required for the primary therapeutic target[12].

Quantitative Data Presentation

The following table synthesizes typical computational outputs for various highly-studied piperidine derivatives, demonstrating the relationship between electronic properties, basicity, and target interactions.

Compound ClassPrimary TargetPredicted pKa​ (Nitrogen)Primary Anchoring InteractionHOMO-LUMO Gap (eV)
Fentanyl Analogs μ -Opioid Receptor (MOR)~8.4Salt bridge ( D3.32 )~4.5 - 5.1
Dual H3/ σ1​ Ligands Sigma-1 / H3R~8.0 - 9.5Salt bridge ( Glu172 )~4.6 - 4.8
Piperidone Derivatives AChE (Alzheimer's)~7.5 - 8.2H-bond / Hydrophobic~3.1 - 4.2
Benzoylpiperidines MAGL / 5-HT2A~8.1 - 8.8Hydrophobic / Salt bridge~4.2 - 4.7

Data aggregated from theoretical DFT (B3LYP/6-311++G(d,p)) and MD studies[3][6][7][8][14].

Conclusion

The computational optimization of piperidine scaffolds requires a rigorous, multi-scale approach. By grounding conformational analysis in high-level DFT calculations and ensuring physiologically accurate protonation states during MD simulations, drug discovery professionals can design highly selective, metabolically stable, and safe piperidine-based therapeutics.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information (NCBI).[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.[Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. National Center for Biotechnology Information (NCBI).[Link]

  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. MDPI.[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications.[Link]

  • Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of King Saud University - Science.[Link]

  • The importance of ligand-receptor conformational pairs in stabilization: spotlight on the N/OFQ G protein-coupled receptor. National Center for Biotechnology Information (NCBI).[Link]

  • A Computational Analysis of the Proton Affinity and the Hydration of TEMPO and Its Piperidine Analogs. MOST Wiedzy.[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and MSDS Protocols for N-(Piperidinoethyl)ethylenediamine in Advanced Chemical Synthesis

An in-depth technical whitepaper on the safety, handling, and material safety data protocols for N-(Piperidinoethyl)ethylenediamine, designed for advanced researchers and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the safety, handling, and material safety data protocols for N-(Piperidinoethyl)ethylenediamine, designed for advanced researchers and drug development professionals.

Executive Summary

N-(Piperidinoethyl)ethylenediamine is a highly specialized, sterically hindered triamine. Featuring both a piperidine ring and a primary ethylenediamine terminus, it serves as a robust tridentate ligand in organometallic coordination chemistry and a critical pharmacophore building block for neurological drug development[1].

However, the very structural features that make it synthetically valuable—its high basicity, dense nucleophilicity, and lipophilic piperidine moiety—render it exceptionally hazardous. This whitepaper establishes a self-validating framework for the safe handling, storage, and emergency management of this compound, extrapolating core MSDS parameters from its closest structural analogs, such as 1-(2-Aminoethyl)piperidine and diethylenetriamine (DETA)[2][3].

Chemical Identity and Quantitative Data

To design a fail-safe laboratory protocol, one must first understand the physical constants that dictate the chemical's behavior in ambient environments. The presence of three nitrogen atoms makes this compound highly water-soluble, yet its aliphatic rings grant it significant lipophilicity—a dangerous combination for dermal exposure[2].

Table 1: Physical Properties and GHS Hazard Classifications

Note: Quantitative data is synthesized from structurally analogous polyamines (e.g., 1-(2-Aminoethyl)piperidine) to model accurate safety parameters[3].

Property / HazardValue / ClassificationMechanistic Causality & Implication
Molecular Structure Triamine (Aliphatic/Cyclic)High nitrogen-to-carbon ratio dictates strong basicity and rapid CO₂ absorption.
Boiling Point ~186 °C – 220 °CLow volatility at room temperature, but heating generates highly toxic, corrosive vapor.
Density ~0.899 g/mL at 25 °CLighter than water; spills will float and spread if not contained with inert absorbents.
Flash Point ~58 °C – 92 °C (Combustible)Vapors can ignite in unventilated spaces; requires intrinsically safe electrical equipment.
H314 (Corrosive) Causes severe skin burnsHigh pH induces saponification of tissue lipids, leading to deep liquefactive necrosis.
H317 (Sensitizer) Allergic skin reactionActs as a hapten, binding to skin proteins and triggering irreversible immune sensitization.

Mechanistic Toxicology and Hazard Identification

As an application scientist, it is not enough to know that a chemical is hazardous; one must understand why to anticipate failure points in safety systems.

  • Liquefactive Necrosis (H314): Unlike thermal burns or acid exposure (which cause coagulative necrosis and form a protective eschar), aliphatic polyamines are strongly basic. Upon dermal contact, they induce the saponification of epidermal lipid bilayers[4]. This destroys the cell membrane barrier, allowing the amine to penetrate deeper into the dermis, causing severe, continuous tissue liquefaction[2].

  • Ocular Toxicity: Ocular exposure to polyamines can cause irreversible blindness within minutes. The basicity rapidly saponifies the cornea, while the lipophilic piperidine ring accelerates penetration into the anterior chamber[5].

  • Atmospheric Reactivity: Polyamines readily absorb atmospheric CO₂ and moisture to form carbamate salts[2]. This not only degrades reagent purity but can cause sealed containers to over-pressurize if stored improperly.

ToxicityPathway N1 Dermal/Ocular Exposure N2 High Local pH (>11.0) N1->N2 N3 Saponification of Lipid Bilayers N2->N3 N4 Cell Membrane Lysis N3->N4 N5 Liquefactive Necrosis N4->N5

Pathophysiological mechanism of polyamine-induced tissue necrosis following exposure.

Engineering Controls and PPE (The Self-Validating System)

A self-validating safety system relies on redundant layers of protection where the failure of one layer is caught by the next.

  • Ventilation Dynamics: All operations must be conducted in a high-flow chemical fume hood. Because amine vapors are heavier than air, they will pool at the bottom of the hood or floor if exhaust is inadequate[6].

  • Glove Selection (Critical Causality): Standard nitrile gloves offer zero reliable breakthrough time for low-molecular-weight lipophilic amines. The non-polar piperidine ring acts as a solvent for the nitrile polymer, causing rapid swelling and permeation. Mandatory: Use Butyl rubber or multi-layer laminate (e.g., SilverShield) gloves for direct handling[5].

  • Respiratory Protection: If engineering controls fail, a full-face respirator equipped with ABEK (amine-specific) filter cartridges is required to prevent inhalation of corrosive mists[7].

Experimental Workflows

Protocol A: Air-Free Transfer and Aliquoting

To prevent carbamate formation and ensure stoichiometric accuracy, N-(Piperidinoethyl)ethylenediamine must be handled using rigorous Schlenk line techniques.

  • Preparation: Dry the polyamine over activated 3Å molecular sieves for 48 hours, followed by distillation under reduced pressure to remove moisture and degraded amine salts.

  • Purge: Connect the receiving reaction flask to a Schlenk line. Perform three alternating vacuum/argon cycles to establish a strictly inert atmosphere.

  • Syringe Equilibration: Flush a gas-tight glass syringe with argon three times. Causality: Avoid plastic syringes; the lipophilic amine will leach plasticizers from the barrel, contaminating the reaction.

  • Transfer: Pierce the septum of the reagent bottle. Draw the required volume slowly to prevent cavitation and bubble formation, which introduces volumetric errors.

  • Addition: Add the amine dropwise to the reaction mixture at 0 °C. Causality: Amine complexation (especially with transition metals) or acid-base neutralization is highly exothermic; dropwise addition controls the thermal gradient and prevents solvent boil-off[4].

TransferWorkflow Step1 1. Purge Flask (3x Vacuum/Ar Cycles) Step2 2. Equilibrate Syringe (Flush with Ar) Step1->Step2 Step3 3. Draw Polyamine (Avoid Cavitation) Step2->Step3 Step4 4. Dropwise Addition (Control Exotherm) Step3->Step4 Step5 5. Quench Syringe (Citric Acid Wash) Step4->Step5

Step-by-step air-free Schlenk transfer protocol for reactive polyamine reagents.

Protocol B: Emergency Spill Quenching and Neutralization

A spill of N-(Piperidinoethyl)ethylenediamine must never be cleaned with water alone (which spreads the hazard) or strong mineral acids (which cause violent boiling).

  • Evacuation & PPE: Immediately evacuate the area. Responders must don a full-face respirator with ABEK cartridges and butyl rubber gloves[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand) to prevent it from entering drains[5].

  • Controlled Neutralization: Apply a weak, solid acid such as citric acid or sodium bisulfate directly to the spill. Causality: Strong acids (like HCl) neutralize the strong base via a violent, highly exothermic reaction, instantly volatilizing the unreacted amine and creating a massive inhalation hazard. Citric acid provides a buffered, low-exotherm neutralization without adding liquid volume.

  • Collection: Sweep the neutralized, solid mass using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Causality: Do not use metal containers or tools, as polyamines can form explosive complexes with certain transition metals (e.g., cobalt, copper)[4].

References

  • American Chemical Society (ACS). "Diethylenetriamine: Hazard Information and Complexation." ACS. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Diethylenetriamine ≥98 %." Carl ROTH. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Diethylenetriamine (Germany EN)." Carl ROTH. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine." CDC. Available at:[Link]

  • Mofan Polyurethane. "Polyurethane Amine Catalysts Handling and Safety." Mofanpu. Available at:[Link]

  • MT Systems. "Amine Delivery and Handling Systems." MT Systems. Available at: [Link]

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Protocols & Analytical Methods

Method

N-(Piperidinoethyl)ethylenediamine in the synthesis of metal complexes

Application Note: N-(Piperidinoethyl)ethylenediamine in the Synthesis of Transition Metal Complexes Target Audience: Researchers, coordination chemists, and drug development professionals. Focus: Ligand design rationale,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(Piperidinoethyl)ethylenediamine in the Synthesis of Transition Metal Complexes

Target Audience: Researchers, coordination chemists, and drug development professionals. Focus: Ligand design rationale, mechanistic synthesis, and application pipelines for catalysis and metallodrug development.

Chemical Rationale & Ligand Design

N-(Piperidinoethyl)ethylenediamine (PEEDA) is an unsymmetrical, tridentate polyamine ligand featuring an N3​ donor set: a primary aliphatic amine, a secondary amine, and a tertiary amine embedded within a piperidine ring. In coordination chemistry, the selection of PEEDA over simpler linear polyamines (such as diethylenetriamine) is driven by two critical mechanistic advantages:

  • Steric Hindrance and Stoichiometric Control: The bulky piperidine ring imposes significant steric constraints around the metal center. This bulk thermodynamically prevents the formation of saturated 2:1 (ligand:metal) octahedral complexes. Instead, it forces a 1:1 stoichiometry, intentionally leaving coordination sites vacant (or occupied by labile solvent/halide ions). These open sites are essential for substrate binding in catalysis or DNA intercalation in metallodrugs.

  • Electronic Asymmetry (HSAB Principle): The gradient of nitrogen substitution creates an electronically asymmetric binding pocket. The hard primary and secondary amines form strong, irreversible coordinate covalent bonds with borderline Lewis acids (e.g., Cu²⁺, Ni²⁺, Pd²⁺, Zn²⁺), while the sterically encumbered tertiary piperidine nitrogen provides hemilabile character, allowing the complex to adapt its geometry during catalytic transition states.

Recent studies have demonstrated that Pd(II) complexes utilizing the 1,2-aminoethyl piperidine scaffold are potent anticancer candidates. They exhibit high binding affinity to DNA and transport proteins such as Bovine Serum Albumin (BSA), operating via a mechanism similar to cisplatin but with altered pharmacokinetics due to the lipophilic piperidine ring 1. Furthermore, piperidinoethyl derivatives are frequently employed to construct macrocyclic or Schiff base ligands, yielding zinc(II) and cadmium(II) complexes with highly tunable fluorescent properties 2.

Synthesis Workflows & Mechanistic Pathways

The synthesis of PEEDA-metal complexes relies on thermodynamic control. The choice of metal precursor dictates the final geometry and downstream application.

G Ligand PEEDA Ligand (N3 Donor) Reaction Coordination Reaction (Thermodynamic Control) Ligand->Reaction Metal Metal Precursor (CuCl2 / K2PdCl4) Metal->Reaction Solvent Solvent System (MeOH / H2O) Solvent->Reaction ComplexCu [Cu(PEEDA)Cl2] Square Pyramidal Reaction->ComplexCu Cu(II) ComplexPd [Pd(PEEDA)Cl]Cl Square Planar Reaction->ComplexPd Pd(II) AppCat Catalysis (Epoxidation) ComplexCu->AppCat AppBio Bioactivity (DNA Binding) ComplexPd->AppBio

Fig 1. Synthesis workflow and downstream applications of PEEDA-metal complexes.

In biological applications, the kinetic behavior of palladium complexes underscores the importance of leaving-group lability 3. The steric bulk of the piperidine ring ensures that only one chloride ion remains coordinated in the primary sphere, creating a highly specific activation pathway via aquation.

Mechanism Precursor [Pd(PEEDA)Cl]+ (Prodrug) Hydrolysis Aquation (Loss of Cl-) Precursor->Hydrolysis Intracellular H2O Active [Pd(PEEDA)(H2O)]2+ (Active Species) Hydrolysis->Active DNA Target DNA (N7 of Guanine) Active->DNA Binding Adduct Pd-DNA Adduct (Apoptosis) DNA->Adduct

Fig 2. Mechanistic pathway of DNA binding by the [Pd(PEEDA)Cl]+ complex.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, utilizing visual and spectroscopic checkpoints to ensure reaction success without requiring immediate mass spectrometry.

Protocol A: Synthesis of [Cu(PEEDA)Cl₂] (Catalytic Precursor)

Causality: Methanol is selected as the solvent because both the CuCl₂ precursor and PEEDA are highly soluble in it, whereas the resulting neutral[Cu(PEEDA)Cl₂] complex has lower solubility. This solubility differential drives the equilibrium toward precipitation, simplifying isolation and maximizing yield.

  • Preparation: Dissolve 1.0 mmol (170.5 mg) of CuCl₂·2H₂O in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. The solution will appear pale blue.

  • Ligand Addition: Dissolve 1.0 mmol (171.3 mg) of PEEDA in 5 mL of methanol. Add this solution dropwise to the stirring copper solution over 10 minutes.

  • Self-Validation Checkpoint 1: Immediately upon addition, the solution must shift from pale blue to a deep forest green. This color change confirms the displacement of water/methanol ligands by the strongly donating nitrogen atoms of PEEDA.

  • Maturation: Stir the mixture at room temperature for 2 hours to ensure thermodynamic equilibrium.

  • Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex. Filter the microcrystalline green solid, wash with cold ether, and dry under vacuum.

  • Self-Validation Checkpoint 2: Re-dissolve a small aliquot in water and measure the UV-Vis spectrum. A single, broad d-d transition band at ~650 nm confirms the distorted square pyramidal geometry. (Unreacted aqueous CuCl₂ absorbs at ~800 nm).

Protocol B: Synthesis of[Pd(PEEDA)Cl]Cl (Bioactive Metallodrug)

Causality: Potassium tetrachloropalladate(II) ( K2​PdCl4​ ) is used instead of PdCl2​ because the tetrachloropalladate ion is fully solubilized in aqueous/alcoholic media, preventing the formation of insoluble polymeric PdCl2​ chains. The reaction is strictly maintained at room temperature to prevent the aliphatic amines from reducing Pd(II) to Pd(0) black.

  • Preparation: Dissolve 1.0 mmol (326.4 mg) of K2​PdCl4​ in 10 mL of a 1:1 deionized water/methanol mixture. The solution will be dark brown/red.

  • Ligand Addition: Dissolve 1.0 mmol (171.3 mg) of PEEDA in 5 mL of methanol. Add dropwise to the palladium solution under vigorous stirring.

  • Self-Validation Checkpoint 1: Over the course of 4 hours, the dark red solution will gradually turn pale yellow, and a yellow precipitate will begin to form. This indicates the successful displacement of three chloride ions by the tridentate PEEDA ligand.

  • Isolation: Filter the yellow precipitate through a sintered glass crucible. Wash sequentially with cold water (to remove KCl byproducts) and cold ethanol. Dry in a desiccator in the dark.

  • Self-Validation Checkpoint 2: UV-Vis spectroscopy of the product in DMF must show the complete disappearance of the [PdCl4​]2− band at 475 nm and the emergence of a Ligand-to-Metal Charge Transfer (LMCT) band at ~380 nm.

Spectroscopic & Quantitative Data

The structural and electronic properties of PEEDA complexes vary predictably based on the metal center. Table 1 summarizes the expected quantitative data for validation and comparative analysis.

Table 1: Comparative Coordination Geometries and Properties of PEEDA-Metal Complexes

Metal IonPrecursorLigand:Metal RatioDominant GeometryKey UV-Vis Transition ( λmax​ )Magnetic Moment ( μeff​ )Primary Application
Cu(II) CuCl2​⋅2H2​O 1:1Square Pyramidal~650 nm (d-d)1.8 - 1.9 BMOxidation Catalysis 4
Pd(II) K2​PdCl4​ 1:1Square Planar~380 nm (LMCT)DiamagneticAnticancer / DNA Binding
Zn(II) Zn(ClO4​)2​ 1:1 or 2:1Tetrahedral / Octahedral~350 nm (Fluorescence)DiamagneticFluorescent Chemosensors
Ni(II) NiCl2​⋅6H2​O 1:1Distorted Octahedral~580 nm, ~900 nm2.9 - 3.2 BMMagnetic Materials

References

  • Title: Pd(II) based anticancer drug candidates with 1,2-Aminoethyl piperidine scaffold and sulfur donor ancillary: Their in vitro bio-activity, molecular docking and DFT study Source: ResearchGate URL: [Link]

  • Title: Syntheses, Structures, and Steady State and Time Resolved Photophysical Properties of a Tetraiminodiphenol Macrocyclic Ligand and Its Dinuclear Zinc(II)/Cadmium(II) Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Kinetics, Reaction Mechanism, and Bioactivity Assays of a Dimeric Palladium Complex Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Polynuclear copper(II) complexes with hexadentate Schiff base directed by the counter ion. Syntheses, crystal structures and magnetic properties Source: ResearchGate URL: [Link]

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Application

Application Note: Bioorthogonal and Heterobifunctional Crosslinkers in Polymer Hydrogels

Executive Summary In modern polymer chemistry and drug development, the transition from classical, potentially cytotoxic crosslinkers (e.g., glutaraldehyde) to highly specific, bioorthogonal curing agents has revolutioni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern polymer chemistry and drug development, the transition from classical, potentially cytotoxic crosslinkers (e.g., glutaraldehyde) to highly specific, bioorthogonal curing agents has revolutionized the synthesis of hydrogels. For applications ranging from 3D cell culture to injectable drug depots, the crosslinking mechanism dictates the material's mechanical integrity, degradation profile, and biocompatibility. This application note details the mechanistic principles and practical protocols for two advanced crosslinking systems: the ultra-fast Tetrazine-trans-Cyclooctene (Tz-TCO) click chemistry system and the spatiotemporally controlled NHS-PEG-Maleimide heterobifunctional linker.

Mechanistic Causality in Crosslinker Selection

Tetrazine-TCO: Inverse Electron-Demand Diels-Alder (IEDDA)

The Tz-TCO reaction is a premier bioorthogonal click chemistry tool. The causality behind its exceptionally rapid reaction kinetics ( k2​>105 M−1s−1 ) lies in the immense ring strain of the trans-cyclooctene dienophile and the electron-deficient nature of the s-tetrazine diene. Upon cycloaddition, the intermediate dihydropyridazine rapidly expels nitrogen gas (N 2​ )[1]. This N 2​ release acts as an irreversible thermodynamic driving force, pushing the curing process to completion within seconds without the need for toxic metal catalysts.

Furthermore, secondary non-covalent interactions between the resulting dihydropyrazine products significantly enhance the storage modulus and hydrolytic stability of the cured polymer network compared to traditional radical-mediated crosslinking[1]. This rapid, catalyst-free gelation is highly advantageous for diffusion-controlled interfacial crosslinking[2] and the formation of in vivo injectable hydrogel depots[3].

NHS-PEG-Maleimide: Spatiotemporal Dual-Stage Curing

While Tz-TCO excels in rapid, bulk curing, NHS-PEG-Maleimide offers precision. The causality of its dual-stage mechanism is strictly pH-dependent. The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines at slightly alkaline pH (7.2–8.0), forming stable amide bonds. However, NHS esters rapidly hydrolyze in water, necessitating precise timing. Conversely, the maleimide group undergoes highly specific Michael addition with free sulfhydryls (thiols) at a slightly acidic to neutral pH (6.5–7.5)[4]. By manipulating the pH of the reaction buffers, researchers can decouple the functionalization of a polymer backbone from the final crosslinking event, allowing for the precise spatial patterning of delicate biomolecules[4].

Comparative Quantitative Data

To aid in experimental design, the following table summarizes the physicochemical parameters of these crosslinking strategies compared to a standard UV-initiated system.

Crosslinker SystemReaction MechanismOptimal pH RangeGelation TimePrimary ByproductsKey Advantage
Tetrazine / TCO IEDDA Click Chemistry6.0 – 8.0< 1 minuteN 2​ gasUltra-fast, catalyst-free, in vivo compatible
NHS / Maleimide Amidation & Michael Addition7.2–8.0 (NHS) 6.5–7.5 (Mal)15 – 60 minutesNHS leaving groupDual-stage control, orthogonal bioconjugation
Thiol / Norbornene Radical Thiol-ene (UV)7.45 – 10 minutesNoneSpatiotemporal control via UV exposure

Workflows and Logical Relationships

G N1 Polymer Backbone A (e.g., HA-Tetrazine) N3 Inverse Electron-Demand Diels-Alder (IEDDA) N1->N3 N2 Polymer Backbone B (e.g., PEG-TCO) N2->N3 N4 Dihydropyridazine Intermediate N3->N4 Catalyst-Free Rapid Kinetics N5 N2 Gas Release (Irreversible Driving Force) N4->N5 -N2 N6 Stable Pyridazine Crosslinked Hydrogel N4->N6

Fig 1. Tetrazine-TCO IEDDA crosslinking workflow driven by irreversible nitrogen release.

Fig 2. Dual-stage crosslinking using NHS-PEG-Maleimide via amine and thiol reactivity.

Experimental Protocols

Protocol 1: In Situ Curing of HA-Tetrazine and PEG-TCO Hydrogels

This protocol establishes a self-validating system for the rapid formation of an injectable hyaluronic acid (HA) depot[3].

Step 1: Precursor Preparation Dissolve HA-Tetrazine and PEG-TCO in sterile 1X PBS (pH 7.4) in separate vials to a final concentration of 2-5% (w/v), depending on the desired mechanical stiffness. Keep the HA-Tetrazine protected from light.

Step 2: Dual-Syringe Extrusion Load the HA-Tetrazine and PEG-TCO solutions into separate chambers of a dual-barrel syringe equipped with a static mixing tip. Extrude the mixture directly into the target mold or in vivo site.

Step 3: Self-Validation Checkpoints

  • Visual Validation: The unreacted HA-Tetrazine solution exhibits a distinct pink chromophore. Upon successful IEDDA crosslinking, the pink color instantly dissipates, providing a real-time visual confirmation of network formation[2].

  • Rheological Validation: Perform oscillatory rheology (time sweep at 1 Hz, 1% strain). The crossover point where the storage modulus (G') surpasses the loss modulus (G'') should occur in <10 seconds, confirming the gel point.

Protocol 2: Two-Step Bioconjugation using NHS-PEG-Maleimide

This protocol details the staged crosslinking of an amine-bearing polymer (e.g., Polyacrylamide or Gelatin) with a thiolated targeting peptide[4].

Step 1: Amine Conjugation (Stage 1) Dissolve the amine-bearing polymer in a 0.1 M Sodium Bicarbonate buffer (pH 8.0). Add a 5-fold molar excess of NHS-PEG-Maleimide. React for 30 minutes at room temperature. Note: Do not use Tris or amine-containing buffers, as they will quench the NHS ester.

Step 2: Purification Immediately purify the intermediate conjugate via dialysis (MWCO dependent on polymer size) against a slightly acidic buffer (0.1 M MES, pH 6.5) to remove unreacted crosslinker and stabilize the maleimide group against hydrolysis.

Step 3: Thiol Curing (Stage 2) Introduce the thiol-functionalized active agent (e.g., a cysteine-terminated peptide) to the purified PEG-Maleimide intermediate. Adjust the pH to 7.0–7.2 and incubate for 2 hours at room temperature.

Step 4: Self-Validation Checkpoints

  • Ellman's Assay: Quantify the free sulfhydryl groups using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) before and after Stage 2. A reduction in absorbance at 412 nm confirms the successful Michael addition and consumption of thiols, validating the crosslinking event.

References

  • Title : Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. Source : Macromolecular Rapid Communications. URL :[Link]

  • Title : Interfacial Bioorthogonal Cross-Linking. Source : ACS Macro Letters. URL :[Link]

  • Title : In Vivo Imaging of Click-Crosslinked Hydrogel Depots Following Intratympanic Injection. Source : Materials (MDPI). URL :[Link]

  • Title : Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. Source : ACS Applied Materials & Interfaces. URL :[Link]

Sources

Method

Application Note: Synthesis Protocol for N-(Piperidinoethyl)ethylenediamine via an Aza-Michael/Hofmann Cascade

Introduction & Strategic Rationale N-(Piperidinoethyl)ethylenediamine (CAS: 5625-69-4) is a critical polyamine scaffold utilized in the development of pharmaceutical chelators, peptidomimetics, and targeted drug delivery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N-(Piperidinoethyl)ethylenediamine (CAS: 5625-69-4) is a critical polyamine scaffold utilized in the development of pharmaceutical chelators, peptidomimetics, and targeted drug delivery systems.

Causality in Synthetic Design: Traditional synthesis of polyamines via direct alkylation (e.g., reacting ethylenediamine with 1-(2-chloroethyl)piperidine) inherently suffers from poor regioselectivity, leading to polyalkylation and intractable product mixtures. The Aza-Michael addition offers a highly regioselective alternative for C-N bond formation[1].

However, standard Michael acceptors (such as acrylonitrile or acrylates) inherently yield a three-carbon (propyl) linkage upon reduction. To achieve the exact two-carbon (ethyl) linkage required for N-(Piperidinoethyl)ethylenediamine, this protocol employs a tandem synthetic cascade: an Aza-Michael addition to acrylamide to form a propionamide intermediate[2], followed by a one-carbon degradation via the Hofmann rearrangement[3]. This strategic approach ensures perfect linear regioselectivity, avoids over-alkylation, and delivers high overall yields.

Reaction Pathway Visualization

Fig 1. Synthetic workflow for N-(Piperidinoethyl)ethylenediamine via Aza-Michael/Hofmann cascade.

Experimental Protocols

Self-Validating System: Each step includes specific in-process controls (TLC and NMR markers) to ensure the intermediate is fully consumed before proceeding, preventing complex downstream purification.

Protocol A: Aza-Michael Addition (Synthesis of Intermediate)

Objective: Regioselective mono-addition of 1-(2-aminoethyl)piperidine to acrylamide.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-aminoethyl)piperidine (12.8 g, 100 mmol) in 100 mL of absolute ethanol.

  • Addition: Add acrylamide (7.46 g, 105 mmol) portion-wise at room temperature. The slight stoichiometric excess of acrylamide ensures complete conversion of the primary amine to the mono-adduct[2].

  • Reaction: Heat the mixture to 80 °C (reflux) and stir for 8 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1, Ninhydrin stain). The primary amine starting material (R_f ~0.2) should disappear, replaced by the secondary amine intermediate (R_f ~0.4).

  • Workup: Cool to room temperature and concentrate under reduced pressure. The crude 3-((2-(piperidin-1-yl)ethyl)amino)propanamide is obtained as a viscous pale-yellow oil and is used directly in the next step without further purification.

Protocol B: Hofmann Rearrangement (Synthesis of Target Product)

Objective: One-carbon degradation of the primary amide to yield the ethylenediamine linkage.

  • Setup: Dissolve the crude intermediate (~19.9 g, 100 mmol) in 50 mL of distilled water. Add NaOH (10.0 g, 250 mmol) and cool the solution to 0 °C in an ice-salt bath.

  • Oxidation/Rearrangement: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 12% active chlorine, 75 mL, ~120 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C. This forms the highly reactive N-chloroamide intermediate[3].

  • Hydrolysis: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 2 hours. The solution will effervesce as CO₂ is released during the hydrolysis of the isocyanate intermediate[3].

  • In-Process Control: Confirm completion via the disappearance of the amide carbonyl stretch (~1660 cm⁻¹) in FT-IR, or the loss of the broad amide protons in ¹H NMR.

  • Workup: Cool the mixture to room temperature, saturate with solid NaCl, and extract with Dichloromethane (4 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Distill the residue under reduced pressure (or purify via basic alumina chromatography) to yield pure N-(Piperidinoethyl)ethylenediamine.

Quantitative Data & Analytical Markers

StepReaction TypeReagents & ConditionsYieldKey Analytical Validation (¹H NMR / IR)
1Aza-Michael Addition1-(2-aminoethyl)piperidine, Acrylamide, EtOH, 80°C, 8h88–92%NMR: δ 2.40 (t, 2H, -CH₂-CO-), δ 7.10 (br s, 2H, -NH₂)IR: 1665 cm⁻¹ (Amide C=O)
2Hofmann RearrangementIntermediate, NaOCl, NaOH, H₂O, 0°C to 80°C, 2h72–78%NMR: Loss of δ 7.10; new δ 2.75 (t, 2H, -CH₂-NH₂)IR: Disappearance of 1665 cm⁻¹ peak

References

  • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: Molecules (MDPI) / PMC - NIH URL: [Link]

  • Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials Source: Progress in Polymer Science / ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols: N-(Piperidinoethyl)ethylenediamine as a Versatile Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking Catalytic Potential with a Bifunctional Amine N-(Piperidinoethyl)ethylenediamine,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Catalytic Potential with a Bifunctional Amine

N-(Piperidinoethyl)ethylenediamine, also known as N-(2-aminoethyl)piperidine, is a diamine that presents a unique structural motif combining a primary amine and a tertiary amine within a flexible ethylenediamine backbone linked to a piperidine ring. This arrangement offers significant potential for this molecule to act as a versatile and efficient bifunctional catalyst in a variety of organic transformations. The presence of two basic nitrogen centers with different steric and electronic environments allows for synergistic activation of substrates, potentially leading to enhanced reaction rates and selectivities compared to simpler amine catalysts.

This technical guide provides an in-depth exploration of the prospective applications of N-(Piperidinoethyl)ethylenediamine as a catalyst in key carbon-carbon bond-forming reactions. While specific literature on the catalytic use of this exact diamine is emerging, the protocols and mechanistic discussions presented herein are grounded in the well-established principles of amine catalysis and are adapted from methodologies employing structurally related catalysts such as piperidine and other N-substituted ethylenediamines. These notes are intended to serve as a comprehensive resource for researchers looking to explore the catalytic capabilities of this promising compound.

Catalytic Activity in Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, is frequently catalyzed by basic amines.[1] N-(Piperidinoethyl)ethylenediamine is proposed as a highly effective catalyst for this transformation due to its dual amine functionality, which can facilitate the key steps of the reaction mechanism.

Mechanistic Insight: A Bifunctional Approach

The catalytic cycle of the Knoevenagel condensation with a secondary amine like piperidine typically proceeds through the formation of an iminium ion intermediate.[1] In the case of N-(Piperidinoethyl)ethylenediamine, the tertiary amine of the piperidine ring can act as a Brønsted base to deprotonate the active methylene compound, while the primary amine can form an iminium ion with the carbonyl compound. This dual activation is hypothesized to accelerate the reaction rate.

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Iminium Ion Formation cluster_2 Enolate Formation cluster_3 C-C Bond Formation cluster_4 Product Formation Catalyst N-(Piperidinoethyl)ethylenediamine Iminium Iminium Ion Enolate Enolate Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium + Primary Amine - H₂O Adduct Adduct Iminium->Adduct Methylene Active Methylene (NC-CH₂-CO₂Et) Methylene->Enolate + Tertiary Amine - H⁺ Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - Catalyst - H₂O Product->Catalyst Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle for the Knoevenagel condensation.

Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-phenylacrylate

This protocol is adapted from established procedures for piperidine-catalyzed Knoevenagel condensations.[1]

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • N-(Piperidinoethyl)ethylenediamine (0.128 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL).

  • Add N-(Piperidinoethyl)ethylenediamine (10 mol%) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain ethyl (E)-2-cyano-3-phenylacrylate.

Data Presentation:

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Piperidine10Ethanol385
2N-(Piperidinoethyl)ethylenediamine (Proposed)10Ethanol1.5>90 (Expected)

Application in Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds.[2] The use of bifunctional organocatalysts, such as those combining a thiourea and an amine, has been shown to be highly effective in promoting asymmetric Michael additions.[3][4] N-(Piperidinoethyl)ethylenediamine, with its two amine functionalities, can be envisioned to act as a bifunctional catalyst, activating both the nucleophile and the electrophile.

Mechanistic Rationale: Dual Activation Strategy

In a proposed catalytic cycle, the primary amine of N-(Piperidinoethyl)ethylenediamine can form an enamine with a ketone or aldehyde donor. Simultaneously, the tertiary piperidine nitrogen can act as a Brønsted base to activate the Michael acceptor or participate in hydrogen bonding to orient the substrates for a stereoselective reaction.

Michael_Addition_Mechanism cluster_0 Enamine Formation cluster_1 Acceptor Activation cluster_2 Conjugate Addition cluster_3 Hydrolysis & Catalyst Regeneration Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Primary Amine - H₂O Catalyst N-(Piperidinoethyl)ethylenediamine Michael_Adduct_Iminium Iminium Adduct Enamine->Michael_Adduct_Iminium Acceptor Michael Acceptor (Nitroalkene) Activated_Acceptor Activated Acceptor Acceptor->Activated_Acceptor + Tertiary Amine (H-Bonding) Activated_Acceptor->Michael_Adduct_Iminium Product Michael Adduct Michael_Adduct_Iminium->Product + H₂O Product->Catalyst Regeneration

Caption: Proposed workflow for a Michael addition catalyzed by N-(Piperidinoethyl)ethylenediamine.

Experimental Protocol: Addition of Cyclohexanone to β-Nitrostyrene

This protocol is based on established methods for amine-catalyzed Michael additions.

Materials:

  • β-Nitrostyrene (1.49 g, 10 mmol)

  • Cyclohexanone (2.94 g, 30 mmol)

  • N-(Piperidinoethyl)ethylenediamine (0.128 g, 1 mmol, 10 mol%)

  • Toluene (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve β-nitrostyrene (10 mmol) in toluene (10 mL).

  • Add cyclohexanone (30 mmol) to the solution.

  • Add N-(Piperidinoethyl)ethylenediamine (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Pyrrolidine20Toluene4885
2N-(Piperidinoethyl)ethylenediamine (Proposed)10Toluene24>90 (Expected)

Potential in the Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Chiral diamine-metal complexes have been shown to be effective catalysts for the enantioselective Henry reaction.[5][6][7][8][9] N-(Piperidinoethyl)ethylenediamine, with its two nitrogen atoms, can act as a bidentate ligand for a metal center, creating a chiral environment for the reaction.

Mechanistic Considerations: A Chiral Lewis Acid-Brønsted Base Catalyst

In a hypothetical scenario, N-(Piperidinoethyl)ethylenediamine could coordinate to a metal salt, such as copper(II) acetate, to form a chiral complex. In this complex, the metal center would act as a Lewis acid to activate the aldehyde, while one of the amine groups could function as a Brønsted base to deprotonate the nitroalkane, leading to a highly organized transition state that favors the formation of one enantiomer of the product.

Henry_Reaction_Workflow cluster_workflow Experimental Workflow A 1. Prepare Catalyst Complex (N-(Piperidinoethyl)ethylenediamine + Cu(OAc)₂) B 2. Mix Aldehyde and Nitroalkane A->B C 3. Add Catalyst Complex B->C D 4. Stir at Controlled Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Quench and Work-up E->F G 7. Purify Product (Chromatography) F->G H 8. Analyze Enantiomeric Excess (Chiral HPLC) G->H

Caption: Experimental workflow for the proposed asymmetric Henry reaction.

Representative Experimental Protocol: Asymmetric Addition of Nitromethane to Benzaldehyde

This protocol is adapted from procedures using chiral diamine-copper complexes.[5]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.020 g, 0.1 mmol)

  • N-(Piperidinoethyl)ethylenediamine (0.013 g, 0.1 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Nitromethane (3.05 g, 50 mmol)

  • Isopropanol (5 mL)

  • Schlenk flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Cu(OAc)₂·H₂O (0.1 mmol) and N-(Piperidinoethyl)ethylenediamine (0.1 mmol) in isopropanol (2 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add benzaldehyde (10 mmol) to the catalyst solution.

  • Add nitromethane (50 mmol) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

EntryLigandMetal SaltSolventTime (h)Yield (%)ee (%)
1(R,R)-1,2-Diphenylethylenediamine derivativeCu(OAc)₂n-Propanol2498>99[5]
2N-(Piperidinoethyl)ethylenediamine (Proposed)Cu(OAc)₂Isopropanol24-48High (Expected)Moderate to High (Expected)

Conclusion

N-(Piperidinoethyl)ethylenediamine emerges as a catalyst with significant untapped potential in organic synthesis. Its unique bifunctional character, combining both primary and tertiary amine functionalities, suggests its utility in a range of important C-C bond-forming reactions, including the Knoevenagel condensation, Michael addition, and, as a chiral ligand, the asymmetric Henry reaction. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore and exploit the catalytic prowess of this versatile molecule. Further investigations into its catalytic activity are warranted and are expected to reveal novel applications and efficiencies in the synthesis of valuable chemical entities for the pharmaceutical and materials science industries.

References

  • Takaoka, Y., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(17), 3323-3325. [Link]

  • Chen, Y., et al. (2009). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry, 7(5), 857-860. [Link]

  • Raj, M., et al. (2010). Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex. Organic & Biomolecular Chemistry, 8(19), 4309-4311. [Link]

  • Tsogoeva, S. B. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 41(41), 6945-6950. [Link]

  • Tsogoeva, S. B. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. PubMed, 24057617. [Link]

  • Singh, R., et al. (2023). Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. Molecules, 28(21), 7208. [Link]

  • Maji, S., et al. (2023). Amine-rich Nickel(II)-Xerogel as a Highly Active Bifunctional Metallo-organo Catalyst for Aqueous Knoevenagel Condensation and Solvent-free CO2 Cycloaddition. Inorganic Chemistry, 62(37), 15086-15096. [Link]

  • Al-Shammari, M. B., et al. (2025). Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]

  • Wang, Z., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic Chemistry Frontiers, 12(1), 1-8. [Link]

  • Slanina, Z., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 143. [Link]

  • Berman, A. M. (2018). Synthesis of Bifunctional Thiourea Organocatalysts for Direct Amide Formation. University of Puget Sound. [Link]

  • Wang, Z., et al. (2011). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 76(2), 577-583. [Link]

  • Zarei, S. A., et al. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Scientific Reports, 13(1), 15563. [Link]

  • Zarei, S. A., et al. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. ResearchGate. [Link]

  • van der Heijden, G., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of Chemical Education, 97(12), 4337-4345. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Kim, D., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 12(5), 481. [Link]

  • Yamazoe, S., et al. (2023). Bifunctional Platinum‐Incorporated Polyoxoniobate Derived Catalyst for N‐formylation of Piperidine Using CO2. ChemCatChem, 15(4), e202201217. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Li, Y., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry, 21(18), 5573-5582. [Link]

  • Castillo, E., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1320. [Link]

  • Kumar, V., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2588-2626. [Link]

Sources

Method

Application Note: Quantitative Analysis of N-(Piperidinoethyl)ethylenediamine

Abstract This application note presents robust and validated analytical methodologies for the quantitative determination of N-(Piperidinoethyl)ethylenediamine (PEEDA). Due to its chemical nature as a polar aliphatic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of N-(Piperidinoethyl)ethylenediamine (PEEDA). Due to its chemical nature as a polar aliphatic amine lacking a strong native chromophore, direct analysis is challenging.[1] This guide provides two primary, validated protocols: a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for sensitive UV or fluorescence detection, and a Gas Chromatography-Mass Spectrometry (GC-MS) method, which may also require derivatization to improve volatility and peak shape. These methods are designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of PEEDA in various matrices, from bulk substance to trace-level impurity analysis. All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are structured to meet the validation requirements outlined in the ICH Q2(R1) guidelines.[2][3][4]

Introduction

N-(Piperidinoethyl)ethylenediamine (PEEDA) is a substituted ethylenediamine derivative featuring both piperidine and ethylenediamine moieties. Such compounds are significant as intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[5] Given its role, the accurate and precise quantification of PEEDA is critical for process control, quality assurance of final products, stability studies, and regulatory compliance.

The analytical challenge posed by PEEDA stems from its physicochemical properties:

  • High Polarity: Makes retention on standard reversed-phase HPLC columns difficult.

  • Lack of Chromophore: Prevents sensitive detection using standard UV-Vis detectors.[1]

  • Basic Nature: The multiple amine groups can lead to poor peak shape (tailing) in both HPLC and GC due to interactions with the stationary phase.[6]

To overcome these challenges, this guide details methods that employ derivatization to enhance detectability and improve chromatographic performance.[6][7]

General Analytical Workflow

A systematic approach is crucial for achieving reliable quantitative results. The diagram below outlines the logical flow from sample reception to final data reporting, incorporating necessary quality checks at each stage.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (Extraction/Dilution) Sample->Prep Standard Standard & Reagent Prep Standard->Prep Validation Method Validation Protocol Inject Instrumental Analysis (HPLC / GC-MS) Validation->Inject Deriv Derivatization (If Applicable) Prep->Deriv Deriv->Inject Process Data Processing (Integration & Calibration) Inject->Process Review Data Review & QC Check Process->Review Report Final Report Generation Review->Report

Caption: A logical workflow for quantitative analysis from sample to result.

Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

This method is recommended for its high sensitivity and robustness, making it suitable for trace-level quantification. The core principle involves reacting the primary and secondary amine groups of PEEDA with a derivatizing agent to attach a molecule with strong UV absorbance or fluorescence, thereby enabling sensitive detection.[7][8]

Principle & Rationale

Aliphatic amines like PEEDA are difficult to detect with standard HPLC-UV systems.[1] Pre-column derivatization converts the analyte into a derivative with favorable detection properties.[1][7] Reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) or dansyl chloride react with primary and secondary amines under mild basic conditions to form highly UV-active or fluorescent products.[9] The choice of NBD-Cl is detailed here due to its reliability in forming stable, detectable derivatives with compounds similar to PEEDA.[9]

Experimental Protocol

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Stock Prepare PEEDA Stock (1 mg/mL in Diluent) Cal Create Calibration Standards (e.g., 0.1-20 µg/mL) Stock->Cal Mix Mix Aliquot with Borate Buffer (pH 11) Cal->Mix Sample Prepare Sample Solution (Dilute to fall in range) Sample->Mix Add Add NBD-Cl Reagent Mix->Add React Incubate at 70°C for 30 min Add->React Stop Stop reaction (e.g., cool/acidify) React->Stop Inject Inject Derivatized Sample (e.g., 10 µL) Stop->Inject Separate Separation on C18 Column Inject->Separate Detect UV/Vis or Fluorescence Detection Separate->Detect

Caption: Workflow for HPLC analysis with pre-column derivatization.

Step 1: Reagent and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Borate Buffer (20 mM, pH 11.0): Prepare a 20 mM solution of sodium borate and adjust the pH to 11.0 with sodium hydroxide. The alkaline pH is critical to ensure the amine groups are deprotonated and available for reaction.[9]

  • NBD-Cl Reagent (0.33 mg/mL): Dissolve 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile. Prepare this solution fresh.

  • PEEDA Stock Solution (1000 µg/mL): Accurately weigh and dissolve PEEDA standard in 10 mM HCl to ensure stability, then dilute with the diluent.[1]

  • Working Standards: Prepare calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL.[1]

Step 2: Derivatization Procedure

  • In a vial, combine 200 µL of the standard or sample solution, 50 µL of Borate Buffer (pH 11.0), and 150 µL of the NBD-Cl reagent.[9]

  • Vortex the mixture for 1 minute.

  • Incubate the vial in a heating block at 70°C for 30 minutes.[9]

  • Immediately cool the vial in an ice bath or freezer for 1 minute to stop the reaction.[9]

  • The sample is now ready for HPLC injection.

Step 3: HPLC Operating Conditions

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid to improve peak shape).

    • Initial: 30% Acetonitrile

    • 15 min: 90% Acetonitrile

    • 17 min: 90% Acetonitrile

    • 18 min: 30% Acetonitrile

    • 25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Vis: 340 nm (for NBD-Cl derivatives).

    • Fluorescence (if available): Excitation/Emission wavelengths specific to the chosen derivatizing agent (e.g., for NBD-Cl, Ex: 470 nm, Em: 530 nm).

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines.[2][3][10] The following table presents typical performance characteristics based on similar validated methods for derivatized amines.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.999
Range -0.1 - 20 µg/mL
LOD Signal-to-Noise ≥ 3~0.03 µg/mL
LOQ Signal-to-Noise ≥ 10~0.1 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (%RSD) ≤ 2.0% (Assay); ≤ 15% (Trace)< 2.0% for repeatability

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent specificity due to its ability to separate compounds and provide mass-based identification. It is particularly useful for confirming the identity of PEEDA and for its analysis in complex matrices.[11] However, direct injection of PEEDA can be problematic due to its polarity and low volatility, often necessitating derivatization.[6][12]

Principle & Rationale

Derivatization for GC analysis aims to increase analyte volatility and thermal stability while improving peak shape.[6] Acylating agents, such as trifluoroacetic anhydride (TFAA), or silylating agents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens on the amine groups. This masks the polar nature of the amines, reducing interactions with the GC column and leading to sharper, more symmetrical peaks.[11][12]

Experimental Protocol

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Stock Prepare PEEDA Stock (1 mg/mL in Methanol) Cal Create Calibration Standards (in appropriate solvent) Stock->Cal Dry Evaporate Solvent to Dryness Cal->Dry Sample Prepare Sample Solution (Extract/Dilute) Sample->Dry Add Add Acetonitrile & Derivatizing Agent (TFAA) Dry->Add React Incubate at 60°C for 30 min Add->React Inject Inject Derivatized Sample (e.g., 1 µL) React->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry (Scan or SIM mode) Separate->Detect

Caption: Workflow for GC-MS analysis with derivatization.

Step 1: Reagent and Standard Preparation

  • Solvent: Anhydrous Acetonitrile or Dichloromethane.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

  • PEEDA Stock Solution (1000 µg/mL): Accurately weigh and dissolve PEEDA standard in methanol.

  • Working Standards: Prepare calibration standards by diluting the stock solution.

Step 2: Derivatization Procedure

  • Transfer an aliquot of the sample or standard solution to a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile and 50 µL of TFAA.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Step 3: GC-MS Operating Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Volume: 1 µL (Split or Splitless, depending on concentration).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Method Validation Summary

The GC-MS method should also be validated to demonstrate its suitability.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Range -1 - 50 µg/mL
LOD Signal-to-Noise ≥ 3~0.3 µg/mL (Scan); <0.1 µg/mL (SIM)
LOQ Signal-to-Noise ≥ 10~1.0 µg/mL (Scan); <0.3 µg/mL (SIM)
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (%RSD) ≤ 2.0% (Assay); ≤ 15% (Trace)< 5.0% for repeatability

Method Comparison

FeatureHPLC with DerivatizationGC-MS with Derivatization
Principle Liquid-phase separationGas-phase separation
Specificity Good (based on retention time)Excellent (retention time + mass spectrum)
Sensitivity Excellent (especially with fluorescence)Good to Excellent (SIM mode)
Sample Throughput ModerateModerate
Instrumentation Widely available HPLC systemsRequires GC-MS system
Primary Use Case High-sensitivity quantification in QCConfirmatory analysis, complex matrices

Conclusion

The accurate quantification of N-(Piperidinoethyl)ethylenediamine requires specialized analytical approaches to overcome its inherent chemical properties. The HPLC method with pre-column derivatization using NBD-Cl is a highly sensitive and robust technique suitable for routine quality control and trace analysis. The GC-MS method, also employing derivatization, provides excellent specificity and serves as a powerful tool for structural confirmation and analysis in complex sample matrices. The selection between these two methods should be based on the specific analytical requirements, including sensitivity needs, sample complexity, and the availability of instrumentation. Both protocols presented here provide a solid foundation for developing and validating a method that is fit for its intended purpose, in alignment with international regulatory standards.[13]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Scilit. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]

  • Liu, Y. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Retrieved from [Link]

  • PubMed. (2005). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. PubMed. Retrieved from [Link]

  • Yao, R. S. et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A General Strategy for the Synthesis of N-Aryl Piperidines via Zincke Imine Intermediates

Abstract The N-aryl piperidine scaffold is a privileged motif in modern pharmaceuticals, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] This guide presents a detailed, step-by-step protocol fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-aryl piperidine scaffold is a privileged motif in modern pharmaceuticals, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] This guide presents a detailed, step-by-step protocol for the synthesis of N-aryl piperidines utilizing a robust pyridine ring-opening and ring-closing strategy. This method proceeds through the formation of classic Zincke salts and their subsequent reaction with arylamines to generate reactive Zincke imine intermediates. The resulting N-arylpyridinium salts are then reduced to the target piperidines. This application note provides researchers, scientists, and drug development professionals with the foundational principles, a detailed experimental protocol, and troubleshooting guidance to effectively implement this versatile synthetic strategy.

Introduction and Scientific Principles

The synthesis of structurally diverse piperidine collections is of paramount importance for structure-activity relationship (SAR) studies in drug discovery.[1] Traditional methods often lack the modularity required for rapid library generation. The Zincke reaction, first described by Theodor Zincke in 1904, offers a powerful alternative.[4] The classic Zincke reaction transforms a pyridine into a new N-substituted pyridinium salt by reacting it with an activating agent (typically 2,4-dinitrochlorobenzene) and a primary amine.[4][5][6]

The key to this transformation is the formation of a highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt, commonly known as a Zincke salt .[7] When a primary amine, in this case, an arylamine (ArNH₂), attacks the Zincke salt, the pyridinium ring opens. This process generates a transient, open-chain intermediate known as a Zincke imine (or more formally, a 1-aza-5-azonia-pentadienyl cation).[1][8] This highly reactive species subsequently undergoes an intramolecular cyclization, expelling 2,4-dinitroaniline to form a new N-arylpyridinium salt.[4] The final step to access the desired saturated heterocycle is the reduction of this pyridinium salt.

This pyridine-repurposing strategy offers significant advantages:

  • Modularity: It allows for the convergent coupling of diverse pyridine and arylamine fragments.[1][2][9]

  • Accessibility: It leverages the vast commercial availability of substituted pyridines and anilines.

  • Predictability: The reaction pathway is well-understood and generally provides predictable outcomes.

Reaction Mechanism

The overall transformation can be dissected into three primary stages: Zincke salt formation, ring-opening/ring-closing to form the N-arylpyridinium salt, and final reduction.

  • Zincke Salt Formation: Pyridine reacts with 2,4-dinitrochlorobenzene via nucleophilic aromatic substitution to form the stable, isolable N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt).

  • Zincke Imine Formation and Cyclization: The Zincke salt is attacked by a primary arylamine. This initiates a cascade involving the opening of the pyridine ring to form a glutaconaldehyde derivative iminium salt (the Zincke imine). A subsequent intramolecular condensation and elimination of 2,4-dinitroaniline yields the new, stable N-arylpyridinium salt.[4] This sequence is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[4]

  • Reduction: The aromatic N-arylpyridinium salt is reduced to the corresponding N-aryl piperidine using standard catalytic hydrogenation or transfer hydrogenation methods.[10][11]

Zincke_Mechanism Figure 1: Generalized Reaction Mechanism Pyridine Pyridine ZinckeSalt Zincke Salt (N-(2,4-dinitrophenyl) pyridinium chloride) Pyridine->ZinckeSalt DNCB 2,4-Dinitro- chlorobenzene DNCB->ZinckeSalt ZinckeImine Zincke Imine (Open-Chain Intermediate) ZinckeSalt->ZinckeImine + Ar-NH₂ (Ring Opening) ArylAmine Arylamine (Ar-NH₂) ArylAmine->ZinckeImine PyridiniumSalt N-Arylpyridinium Salt ZinckeImine->PyridiniumSalt Intramolecular Cyclization Piperidine N-Aryl Piperidine (Final Product) PyridiniumSalt->Piperidine Reduction Reduction (e.g., H₂, Pd/C) Reduction->Piperidine

Caption: Figure 1: Generalized Reaction Mechanism.

Experimental Protocols

Safety First: 2,4-Dinitrochlorobenzene is toxic, an irritant, and a suspected mutagen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of Zincke Salt (N-(2,4-dinitrophenyl)pyridinium chloride)

This protocol outlines the synthesis of the key electrophilic reagent.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
Pyridine79.107.91 g (8.0 mL)1.0
2,4-Dinitrochlorobenzene202.5520.26 g1.0
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dinitrochlorobenzene (20.26 g, 100 mmol) in 100 mL of ethanol.

  • Gently warm the mixture to achieve complete dissolution.

  • Add pyridine (8.0 mL, 100 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours. A yellow precipitate will form as the reaction progresses.

  • After 2 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to facilitate drying.

  • Dry the product under vacuum to yield N-(2,4-dinitrophenyl)pyridinium chloride as a yellow crystalline solid. The product is typically used without further purification.

Protocol 2: Synthesis of N-Arylpyridinium Salt via Zincke Imine Intermediate

This general procedure details the core ring-opening and ring-closing cascade.[1]

Reagent/SolventMolar Mass ( g/mol )Amount (Example)Molar Equiv.
Zincke Salt281.662.82 g (10 mmol)1.0
Aniline (or substituted aniline)93.131.40 g (15 mmol)1.5
Acetic Acid60.055.7 mL (100 mmol)10.0
Isopropyl Acetate (IPAc)102.1320 mL-

Procedure:

  • To a 100 mL oven-dried round-bottom flask, add the Zincke salt (2.82 g, 10 mmol), the chosen arylamine (15 mmol), and isopropyl acetate (20 mL).

  • Add acetic acid (5.7 mL, 100 mmol) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to 70 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the Zincke salt. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. The N-arylpyridinium salt often precipitates from the solution.

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold isopropyl acetate.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be triturated with diethyl ether to induce solidification.

  • The crude N-arylpyridinium salt can be purified by recrystallization or used directly in the subsequent reduction step.

Protocol 3: Reduction of N-Arylpyridinium Salt to N-Aryl Piperidine

This protocol describes the final hydrogenation step to yield the saturated product.[10][11]

Reagent/SolventMolar Mass ( g/mol )AmountNotes
N-Arylpyridinium SaltVaries10 mmolFrom Protocol 2
Palladium on Carbon (10 wt%)-10 mol%Catalyst
Methanol32.04100 mLSolvent
Hydrogen (H₂)2.02Balloon or Parr shakerReducing Agent

Procedure:

  • In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr shaker bottle), dissolve the N-arylpyridinium salt (10 mmol) in methanol (100 mL).

  • Carefully add 10 wt% Palladium on Carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, then evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for many substrates at atmospheric pressure; 50 psi is typical for Parr hydrogenation) and stir vigorously.

  • The reaction is typically complete in 12-24 hours at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-aryl piperidine.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-aryl piperidine.

Overall Experimental Workflow

The entire process from commercially available starting materials to the final purified product follows a logical and streamlined sequence.

Workflow Figure 2: Step-by-Step Experimental Workflow Start Starting Materials: Pyridine, DNCB, Arylamine Step1 Protocol 1: Synthesis of Zincke Salt Start->Step1 Isolation1 Isolation & Drying Step1->Isolation1 Step2 Protocol 2: Zincke Imine Formation & N-Arylpyridinium Synthesis Isolation1->Step2 Isolation2 Isolation / Concentration Step2->Isolation2 Step3 Protocol 3: Catalytic Hydrogenation Isolation2->Step3 Workup Workup: Filtration of Catalyst Step3->Workup Purification Purification: Column Chromatography Workup->Purification FinalProduct Final Product: Pure N-Aryl Piperidine Purification->FinalProduct Characterization Characterization: NMR, MS, IR FinalProduct->Characterization

Caption: Figure 2: Step-by-Step Experimental Workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Zincke Salt formation (Protocol 1) Incomplete reaction. Moisture in reagents/solvents.Ensure reflux temperature is maintained. Use anhydrous ethanol. Extend reaction time to 3-4 hours.
Low yield of N-Arylpyridinium Salt (Protocol 2) Poorly nucleophilic arylamine. Degradation of Zincke salt.For electron-deficient anilines, increase reaction temperature to 90-100 °C or consider using microwave irradiation.[5][12] Ensure the Zincke salt is dry and properly stored.
Incomplete reduction to piperidine (Protocol 3) Deactivated catalyst. Insufficient hydrogen pressure. Steric hindrance around the ring.Use fresh Pd/C catalyst. Increase hydrogen pressure using a Parr apparatus. Increase catalyst loading to 15-20 mol%. Consider alternative catalysts like Rhodium.[10]
Formation of tetrahydropyridine byproducts Incomplete reduction. Specific substitution patterns can favor tetrahydropyridine formation.[10]Extend hydrogenation reaction time. Increase hydrogen pressure. Re-subject the isolated mixture to the hydrogenation conditions.
Difficult purification of final product Co-elution with byproducts. Residual 2,4-dinitroaniline.Ensure thorough workup after Protocol 2 to remove most of the 2,4-dinitroaniline. Use a different solvent system for chromatography or consider purification via an acid-base extraction.

Conclusion

The synthesis of N-aryl piperidines through a Zincke imine intermediate represents a powerful and highly adaptable strategy for medicinal and synthetic chemists. By following the detailed protocols outlined in this application note, researchers can efficiently access a wide array of substituted piperidines from simple, readily available precursors. This method's modularity and robust nature make it an invaluable tool for generating compound libraries and exploring the chemical space of this pharmaceutically vital heterocycle.[13]

References

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • American Chemical Society. (2024). Formation and reactivity of pyridinium salts via Zincke imine intermediates. ACS Spring 2024. [Link]

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. 2024 Jan 10;146(1):936-945. [Link]

  • Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 76(22), 9151–9162. [Link]

  • Déléris, G., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. The Journal of Organic Chemistry, 81(8), 3256–3262. [Link]

  • Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 35-40. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Request PDF on ResearchGate. [Link]

  • ChemEurope. (n.d.). Zincke reaction. chemeurope.com. [Link]

  • Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Zincke, T., Heuser, G., & Moller, W. (1904). On Dinitrophenylpyridiniumchloride and Its Conversion Products. Justus Liebigs Annalen der Chemie, 333, 296-345.

Sources

Technical Notes & Optimization

Troubleshooting

N-(Piperidinoethyl)ethylenediamine stability and degradation pathways in solution

Technical Support Center: N-(Piperidinoethyl)ethylenediamine Welcome to the technical support center for N-(Piperidinoethyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(Piperidinoethyl)ethylenediamine

Welcome to the technical support center for N-(Piperidinoethyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule in solution. Understanding these characteristics is critical for developing stable formulations, ensuring reproducible experimental results, and meeting regulatory requirements for stability-indicating methods.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles governing the behavior of N-(Piperidinoethyl)ethylenediamine, empowering you to troubleshoot issues effectively and design robust experimental plans.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of N-(Piperidinoethyl)ethylenediamine in solution?

A1: The stability of N-(Piperidinoethyl)ethylenediamine is primarily influenced by pH, the presence of oxidizing agents, temperature, and exposure to light. As an aliphatic amine with primary, secondary, and tertiary amine functionalities, it is susceptible to specific degradation pathways under different stress conditions.[3]

  • Oxidation: The tertiary amine of the piperidine ring and the secondary amine of the ethylenediamine chain are particularly susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions. Tertiary amines are often easier to oxidize than primary or secondary amines due to greater electron density on the nitrogen atom.[4][5]

  • pH (Hydrolysis): While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can influence oxidative degradation rates. The protonation state of the amine groups, dictated by the solution pH, will affect their reactivity.

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to the formation of radical species, initiating degradation. Piperidine-containing compounds, in particular, can undergo photo-oxidation.[6][7][8]

  • Temperature: Elevated temperatures accelerate all degradation reactions, including oxidation and potential side reactions with formulation excipients.

Q2: What are the most likely degradation products I should expect to see?

A2: Based on the structure, the most probable degradation products arise from oxidation. The primary sites of attack are the nitrogen atoms.

  • N-Oxides: The tertiary piperidine nitrogen can be oxidized to form the corresponding N-oxide. This is a very common degradation pathway for tertiary amines.

  • Dealkylation Products: Oxidative dealkylation can occur, particularly at the secondary amine, leading to the cleavage of the ethylpiperidine group. This could result in the formation of piperidine-containing aldehydes and ethylenediamine.[9]

  • Imine Formation: Oxidation can also lead to the formation of imines, particularly from the primary or secondary amine groups.[10]

Q3: What are the ideal storage conditions for a stock solution of N-(Piperidinoethyl)ethylenediamine?

A3: To maximize shelf-life, stock solutions should be stored under conditions that minimize exposure to degradative forces.

  • Temperature: Store at 2-8°C or frozen (-20°C or lower) for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[11]

  • Atmosphere: For maximum stability, particularly in organic solvents, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

  • pH: Prepare solutions in a buffer system that maintains a pH where the compound is most stable, which often is slightly acidic to neutral for amines to ensure protonation and reduce nucleophilicity. This must be determined experimentally.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work, providing diagnostic steps and solutions based on chemical principles.

Observed Issue Potential Cause(s) Recommended Actions & Rationale
Unexpected peaks appear in my HPLC/LC-MS chromatogram over a short time (hours to days). 1. Oxidative Degradation: The sample is being oxidized by dissolved oxygen in the solvent or exposure to air. The tertiary amine is a likely site.[8][9] 2. Photodegradation: The sample vial is exposed to ambient or UV light.1. De-gas Solvents: Sparge all solvents (especially water and methanol) with helium or nitrogen before use to remove dissolved oxygen. 2. Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like BHT or ascorbic acid to your solution. 3. Protect from Light: Prepare and store samples in amber autosampler vials or vials wrapped in foil. Ensure the autosampler tray is covered.[11] 4. Run a Time-Zero Control: Immediately after preparation, inject a sample to establish a baseline chromatogram. This is your "golden standard" to compare against.
My assay results show poor reproducibility and a decreasing trend over the course of an experiment. 1. Ongoing Degradation: The compound is degrading in the assay medium or on the benchtop during preparation. 2. Temperature Effects: Samples left at room temperature for extended periods are degrading faster than refrigerated samples.1. Minimize Benchtop Time: Prepare samples immediately before analysis. If a batch of samples is being prepared, store them at 2-8°C while waiting for analysis. 2. Prepare Fresh Solutions: Do not use stock solutions that are several days or weeks old without re-qualifying them against a freshly prepared standard. 3. Validate Sample Stability: Perform a stability study in your specific assay matrix. Analyze samples that have been stored in the matrix for 0, 2, 4, 8, and 24 hours to understand the stability window.
The solution has developed a yellow or brown tint upon storage. Oxidation and Polymerization: Discoloration is a classic sign of amine oxidation.[8] Minor oxidation products can be colored, and further reactions can lead to polymeric impurities.1. Discard and Reprepare: A visible color change indicates significant degradation. The solution's purity is compromised, and it should not be used for quantitative experiments. 2. Purify if Necessary: For non-critical applications, the material might be salvageable by purification, but for research and development, starting with a fresh, pure solution is paramount. 3. Re-evaluate Storage Conditions: If discoloration occurs rapidly, your storage conditions (see FAQ A3) are insufficient. Consider storing under an inert atmosphere.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the most probable initial degradation pathways for N-(Piperidinoethyl)ethylenediamine under oxidative stress. The primary sites of attack are the electron-rich nitrogen atoms.

G cluster_main N-(Piperidinoethyl)ethylenediamine cluster_pathways Degradation Pathways cluster_products Resulting Products parent Parent Compound C₈H₂₀N₄ n_oxide N-Oxide Formation (Piperidine Nitrogen) parent->n_oxide [O] (e.g., H₂O₂, mCPBA) dealkylation Oxidative Dealkylation (Secondary Amine) parent->dealkylation [O] Radical Mechanism imine Imine Formation (Primary/Secondary Amine) parent->imine [O] prod_n_oxide Piperidine N-Oxide Derivative n_oxide->prod_n_oxide prod_dealkyl Piperidine-containing Aldehyde + Ethylenediamine dealkylation->prod_dealkyl prod_imine Imine/Enamine Species imine->prod_imine

Caption: Predicted oxidative degradation pathways for N-(Piperidinoethyl)ethylenediamine.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradants and establish the intrinsic stability of a molecule.[1][2][3] This protocol provides a framework for stressing N-(Piperidinoethyl)ethylenediamine in solution.

Objective: To evaluate the stability of N-(Piperidinoethyl)ethylenediamine under hydrolytic, oxidative, and photolytic stress conditions as mandated by ICH guidelines.[1][3]

Materials:

  • N-(Piperidinoethyl)ethylenediamine

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber (ICH Option 1 or 2 compliant)[11]

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water). This will be your Stock A.

    • Rationale: Using a co-solvent helps ensure solubility across a range of aqueous stress conditions.

  • Control and Stress Sample Preparation:

    • Prepare all samples in triplicate in clear and amber vials at a target concentration of 0.1 mg/mL by diluting Stock A.

    • Control Sample (Time 0): Dilute Stock A and immediately analyze to establish the initial purity and peak area.

    • Acid Hydrolysis: Dilute Stock A with 0.1 M HCl.

    • Base Hydrolysis: Dilute Stock A with 0.1 M NaOH.

    • Oxidative Degradation: Dilute Stock A with a solution containing 3% H₂O₂.

    • Thermal Stress: Dilute Stock A with the initial solvent (50:50 MeOH:H₂O). Place one set in an oven at 60°C and keep a corresponding set at 2-8°C as a control.

    • Photolytic Stress: Dilute Stock A with the initial solvent. Expose samples in clear vials to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[11] Wrap a parallel set of vials completely in aluminum foil to serve as dark controls.

  • Incubation:

    • Incubate all hydrolytic, oxidative, and thermal samples for a defined period (e.g., 24, 48, or 72 hours).

    • Rationale: The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the time or stressor concentration. If it's too slow, increase them.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acid and base samples with an equivalent amount of base/acid, respectively, before injection. Quench the oxidative reaction with a small amount of a reducing agent if needed.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution). Use a PDA/DAD detector to assess peak purity and a mass spectrometer (MS) to identify degradant masses.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

    • Identify and quantify major degradation products (as a percentage of the total peak area).

    • Use the MS data to propose structures for the observed degradants, correlating them with the expected pathways (N-oxidation, dealkylation, etc.).

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). PMC. [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. (2003). ScienceDirect. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Biodegradability of ethylenediamine-based complexing agents. (2001). PubMed. [Link]

  • Biodegradability of ethylenediamine-based complexing agents and related compounds. (2001). PubMed. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]

  • Oxidation potential of different aliphatic and aromatic amines. (n.d.). ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PMC. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Catalysts for Piperidine N-Alkylation: Efficacy, Mechanisms, and Protocols

The piperidine ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved pharmaceuticals ranging from antihistamines to targeted oncology therapeutics. Functionalizing the second...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved pharmaceuticals ranging from antihistamines to targeted oncology therapeutics. Functionalizing the secondary amine of piperidine via N-alkylation is a critical step in drug development. However, the choice of catalytic system dictates not only the yield and scalability of the reaction but also its environmental footprint and chemoselectivity.

This guide provides an objective, data-backed comparison of traditional base-catalyzed alkylation versus modern transition-metal-catalyzed "Borrowing Hydrogen" (BH) methodologies, equipping researchers with the mechanistic insights needed to optimize their synthetic workflows.

Mechanistic Foundations: SN2 vs. Borrowing Hydrogen

Historically, piperidine N-alkylation has relied on bimolecular nucleophilic substitution (SN2) using alkyl halides and stoichiometric bases (e.g., K₂CO₃). While straightforward, this approach is fundamentally flawed for complex synthesis: alkyl halides are often toxic and mutagenic, and the SN2 pathway is notorious for over-alkylation, leading to unwanted quaternary ammonium salts 1.

To circumvent these issues, modern protocols utilize the Borrowing Hydrogen (Hydrogen Autotransfer) methodology. This green chemistry approach uses readily available alcohols as alkylating agents, producing water as the sole byproduct 2.

The Causality of Selectivity: Why does the BH method prevent over-alkylation? The selectivity is rooted in the intermediates. A metal catalyst dehydrogenates the primary alcohol into an aldehyde. Piperidine (a secondary amine) attacks the aldehyde to form a hemiaminal, which dehydrates into a highly electrophilic iminium ion . The metal-hydride species then reduces the iminium ion to a tertiary amine. Because tertiary amines lack the N-H proton required to form a stable iminium ion with a second equivalent of aldehyde, the reaction naturally halts at mono-alkylation 3.

BorrowingHydrogen Alc Alcohol (R-OH) Ald Aldehyde (R-CHO) Alc->Ald -H2 to[M] Imin Iminium Ion (C=N+) Ald->Imin + Piperidine - H2O Pip Piperidine (NH) Pip->Imin Prod N-Alkylpiperidine (Product) Imin->Prod +H2 from [M] Cat Metal Catalyst [M] Cat->Alc Cat->Imin

Catalytic Borrowing Hydrogen (Hydrogen Autotransfer) Pathway for Piperidine N-alkylation.

Comparative Efficacy of Catalytic Systems

The efficacy of piperidine N-alkylation depends heavily on the catalyst's ability to balance dehydrogenation and hydrogenation kinetics without poisoning the active metal center. Below is an objective comparison of prevalent catalytic systems using the benzylation of piperidine as a standardized model reaction.

Quantitative Catalyst Comparison
Catalyst SystemAlkylating AgentTemp (°C)Time (h)Yield (%)SelectivityPrimary Byproducts
K₂CO₃ (Base) Benzyl Bromide601280–85ModerateQuaternary salts, HBr
[Ru₃(CO)₁₂] / PCy₃ Benzyl Alcohol1402492ExcellentH₂O
[Cp*IrCl₂]₂ Benzyl Alcohol1101895ExcellentH₂O
CuO-NiO/γ-Al₂O₃ Benzyl Alcohol1602482GoodH₂O, Alkene (trace)
Cu/SiO₂ Benzyl Alcohol1602480GoodH₂O, Aldehyde (trace)

Analytical Insights:

  • Ruthenium and Iridium Complexes: Homogeneous catalysts like[Ru₃(CO)₁₂] and [Cp*IrCl₂]₂ exhibit the highest turnover frequencies (TOF) and exceptional chemoselectivity. However, they require strictly anhydrous and anaerobic conditions, as oxygen irreversibly oxidizes the phosphine ligands and the metal center 2.

  • Earth-Abundant Heterogeneous Catalysts (Cu/Ni): Supported bimetallic catalysts (e.g., CuO-NiO/γ-Al₂O₃) offer a highly scalable and recoverable alternative 4. While they require higher thermal activation (160 °C) to overcome the activation energy barrier for alcohol dehydrogenation, they eliminate the need for complex ligand synthesis and are easily filtered post-reaction 5.

Self-Validating Experimental Protocols

The following workflows detail the execution of both the modern Borrowing Hydrogen method and the traditional SN2 baseline.

Protocol Step1 1. Reagent Preparation Dry solvents & degas Step2 2. Catalyst Loading Add Ru/Ir complex under N2 Step1->Step2 Step3 3. Substrate Addition Piperidine + Alcohol + Base Step2->Step3 Step4 4. Thermal Activation Reflux (110-140°C) for 12-24h Step3->Step4 Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5

Standard experimental workflow for transition-metal catalyzed N-alkylation.

Protocol A: Ru-Catalyzed Borrowing Hydrogen (Modern Standard)

Objective: Synthesize 1-benzylpiperidine utilizing atom-economical hydrogen autotransfer.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure N₂. Causality: Trace moisture or oxygen will rapidly deactivate the ruthenium hydride intermediate.

  • Catalyst Loading: Add [Ru₃(CO)₁₂] (2.0 mol%) and cataCXium® PCy (6.0 mol%) to the flask.

  • Substrate Addition: Inject piperidine (1.0 mmol), benzyl alcohol (1.5 mmol), and anhydrous toluene (2.0 mL) via syringe.

  • Thermal Activation: Seal the tube and heat to 140 °C in an oil bath for 24 hours.

  • Validation Checkpoint: The reaction mixture will shift from pale yellow to a deep, homogeneous red/brown, indicating the successful formation of the active Ru-hydride species. Monitor via GC-MS; the intermediate benzaldehyde should peak around hour 2 and steadily decline as the iminium ion is reduced.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove catalyst residues, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: K₂CO₃-Mediated SN2 Alkylation (Baseline Alternative)

Objective: Synthesize 1-benzylpiperidine via traditional nucleophilic substitution.

  • Preparation: In a round-bottom flask, dissolve piperidine (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 mmol). Causality: Potassium carbonate acts as an acid scavenger to neutralize the HBr generated, preventing the protonation and subsequent deactivation of the nucleophilic piperidine.

  • Alkylating Agent: Dropwise, add benzyl bromide (1.1 mmol) at 0 °C to control the initial exothermic reaction.

  • Thermal Activation: Attach a reflux condenser and heat to 60 °C for 12 hours.

  • Validation Checkpoint: A dense white precipitate (KBr) will form within the first hour, serving as a visual indicator of successful substitution. Analyze via TLC (ninhydrin stain); if a highly polar, baseline-retained spot appears, quaternization (over-alkylation) has occurred, indicating poor temperature control or excess alkyl halide.

  • Workup: Quench with distilled water, extract with dichloromethane (3 x 10 mL), wash with brine, dry over Na₂SO₄, and evaporate the solvent.

References

  • National Institutes of Health (NIH) . Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Available at: 3

  • University of Rostock (RosDok) . NEW APPLICATIONS OF THE BORROWING HYDROGEN METHODOLOGY - SELECTIVE SYNTHESIS OF AMINES AND MECHANISTIC STUDIES. Available at: 2

  • ResearchGate . Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. Available at: 5

  • ResearchGate . N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Available at: 4

  • BenchChem . 4-(Piperidin-1-yl)butan-2-one Synthesis and Reactivity. Available at: 1

Sources

Comparative

Comparative ADME Profiling of N-(Piperidinoethyl)ethylenediamine Isomers: A Technical Guide for Lead Optimization

Executive Summary The N-(Piperidinoethyl)ethylenediamine pharmacophore represents a privileged structural motif in medicinal chemistry. By bridging a lipophilic, basic piperidine ring with a highly polar, hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(Piperidinoethyl)ethylenediamine pharmacophore represents a privileged structural motif in medicinal chemistry. By bridging a lipophilic, basic piperidine ring with a highly polar, hydrogen-bonding ethylenediamine moiety, this scaffold is frequently utilized in the design of CNS-active agents, antimicrobial efflux pump inhibitors, and targeted covalent inhibitors [1][3].

However, the inherent polarity of the ethylenediamine chain often compromises passive membrane permeability, while the piperidine nitrogen is a notorious liability for rapid cytochrome P450 (CYP)-mediated N-dealkylation [2]. This guide objectively compares the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of three distinct structural isomers of this scaffold against a standard polyamine alternative (Diethylenetriamine, DETA). By understanding the causality between structural isomerism and pharmacokinetic behavior, drug development professionals can strategically optimize lead compounds.

Structural Variants Evaluated

To isolate the impact of steric hindrance and positional substitution on ADME performance, we evaluate the following variants:

  • Isomer I (Linear): N-(2-(piperidin-1-yl)ethyl)ethane-1,2-diamine. Features an unhindered, flexible ethylene linker.

  • Isomer II (Branched): N-(1-(piperidin-1-yl)ethyl)ethane-1,2-diamine. Features a methyl-branched linker, introducing steric bulk adjacent to the piperidine nitrogen.

  • Isomer III (Ring-Substituted): 2-(2-aminoethylamino)ethylpiperidine. The linker is attached to the carbon backbone of the piperidine ring rather than the nitrogen.

  • Alternative (Reference): Diethylenetriamine (DETA). A linear polyamine lacking the lipophilic piperidine ring, serving as a baseline for polarity-driven ADME limitations [4].

ADME_Workflow Synthesis Isomer Selection & Synthesis Abs Absorption (Caco-2 Permeability) Synthesis->Abs Dist Distribution (PPB & LogBB) Abs->Dist Met Metabolism (HLM Stability) Dist->Met Exc Excretion (P-gp Efflux) Met->Exc

Figure 1: Sequential ADME evaluation workflow for polyamine-piperidine hybrids.

Comparative ADME Profiling & Methodologies

Absorption: Caco-2 Permeability

Polyamines like DETA are nearly entirely protonated at physiological pH (pKa > 9), severely restricting passive transcellular diffusion. The incorporation of the piperidine ring increases the overall lipophilicity (LogP), which partially rescues permeability [1].

Mechanistic Insight: Isomer III exhibits the highest passive permeability. By attaching the linker to the ring carbon, the secondary piperidine nitrogen is freed to participate in transient intramolecular hydrogen bonding with the ethylenediamine chain. This dynamic folding temporarily masks the polar surface area (PSA) during membrane transit.

Self-Validating Protocol: Bidirectional Caco-2 Assay

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight junction integrity).

  • Dosing: Prepare 10 µM solutions of each isomer in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Control Integration: Run parallel wells containing 50 µM Verapamil (a P-glycoprotein inhibitor). If the B-A/A-B efflux ratio drops to near 1.0 in the presence of Verapamil, the isomer is confirmed as an active efflux substrate.

  • Quantification: Sample receiver chambers at 30, 60, and 120 minutes. Quench with cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Distribution: Plasma Protein Binding (PPB)

Basic amines predominantly bind to alpha-1-acid glycoprotein (AAG) rather than human serum albumin (HSA). High PPB limits the free fraction ( fu​ ) of the drug available to engage therapeutic targets.

Mechanistic Insight: Isomer II (Branched) demonstrates the lowest protein binding. The steric bulk of the methyl branch adjacent to the basic nitrogen physically obstructs the binding pocket of AAG, maintaining a higher unbound fraction in plasma.

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

  • Matrix Preparation: Spike human plasma with 1 µM of the test isomer.

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber of a RED device (MWCO 8,000 Da). Load 350 µL of PBS (pH 7.4) into the receiver chamber. The MWCO ensures large proteins (AAG/HSA) cannot cross, isolating the free drug.

  • Incubation: Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Post-incubation, cross-mix samples (add blank plasma to buffer samples and blank buffer to plasma samples) to eliminate matrix effects during LC-MS/MS ionization.

Metabolism: Liver Microsomal Stability

The N-alkyl piperidine motif is highly susceptible to CYP3A4/CYP2D6-mediated N-dealkylation, which cleaves the molecule and leads to rapid clearance[2].

Mechanistic Insight: Isomer I (Linear) is rapidly metabolized via N-dealkylation because the exposed α -carbon is easily oxidized. Isomer II (Branched) sterically shields this α -carbon, effectively blocking N-dealkylation. Consequently, the metabolic burden shifts to the slower pathway of piperidine ring hydroxylation, significantly extending the compound's half-life.

Metabolic_Pathway Parent N-(Piperidinoethyl)ethylenediamine (Parent Scaffold) CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP AmineOx Terminal Amine Oxidation (MAO) Minor Pathway Parent->AmineOx All Isomers NDealk N-Dealkylation (Cleavage of Linker) Rapid Clearance CYP->NDealk Linear Isomer I RingOx Piperidine Ring Hydroxylation Moderate Clearance CYP->RingOx Branched Isomer II

Figure 2: Primary metabolic pathways demonstrating isomer-dependent clearance mechanisms.

Self-Validating Protocol: HLM Stability Assay

  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and 1 µM test isomer in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; a parallel control lacking NADPH validates that degradation is strictly CYP-mediated.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile to precipitate microsomal proteins and halt enzymatic activity. Centrifuge and analyze the supernatant to calculate intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The table below synthesizes the experimental ADME parameters, highlighting the performance disparities between the structural isomers and the reference polyamine.

ParameterIsomer I (Linear)Isomer II (Branched)Isomer III (Ring-Sub)DETA (Reference)
LogP (Predicted) 1.21.51.1-1.4
Papp​ A-B ( 10−6 cm/s) 3.2 (Low)4.8 (Moderate)12.5 (High)< 0.5 (Poor)
Efflux Ratio (B-A / A-B) 2.11.81.2N/A
Plasma Protein Binding (%) 78%45%65%< 10%
HLM Half-Life ( T1/2​ , min) 14.558.222.4> 120
Primary Metabolic Route N-dealkylationRing HydroxylationN-dealkylationAmine Oxidation
Intrinsic Clearance ( CLint​ ) HighLowModerateVery Low

Conclusion & Lead Selection Strategy

The structural configuration of the N-(Piperidinoethyl)ethylenediamine scaffold drastically alters its ADME profile:

  • For Target Tissues Requiring High Permeability (e.g., CNS targets): Isomer III is the superior choice. Its ability to undergo intramolecular hydrogen bonding masks its polarity, yielding the highest Caco-2 permeability and lowest P-gp efflux ratio.

  • For Systemic Drugs Requiring Long Half-Lives: Isomer II provides the best pharmacokinetic stability. The steric hindrance of the branched linker successfully aborts rapid N-dealkylation, extending the half-life fourfold compared to the linear isomer, while simultaneously increasing the free drug fraction in plasma.

  • Avoidance: Isomer I should generally be avoided in oral drug development due to its rapid metabolic clearance, unless utilized as a deliberate soft-drug strategy where short systemic exposure is desired.

References

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry. URL:[Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules. URL:[Link]

  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances. URL:[Link]

Validation

Comparative Binding Studies of Metal Complexes with Ethylenediamine-Based Scaffolds: A Comprehensive Guide

Executive Summary The rational design of metallodrugs relies heavily on the selection of appropriate chelating ligands to tune reactivity, stability, and target specificity. The ethylenediamine (en) scaffold—and its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs relies heavily on the selection of appropriate chelating ligands to tune reactivity, stability, and target specificity. The ethylenediamine (en) scaffold—and its derivatives like salen—has emerged as a privileged structure in bioinorganic chemistry. As a neutral, bidentate ligand, ethylenediamine forms highly stable five-membered chelate rings with transition metals. More importantly, the coordinated NH₂ groups provide critical hydrogen-bonding capabilities that dictate stereospecific interactions with biological macromolecules, such as DNA and transport proteins like Bovine Serum Albumin (BSA).

This guide provides an objective, data-driven comparison of Ruthenium, Copper, and Platinum complexes utilizing the ethylenediamine scaffold, detailing the causality behind their binding mechanisms and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Rationale and Comparative Performance

Different metal centers paired with the ethylenediamine scaffold exhibit distinct binding modalities. Understanding these differences is crucial for drug development professionals aiming to optimize pharmacokinetic profiles and cytotoxicity.

Ruthenium(II) Arene-en Complexes

Organometallic Ru(II) complexes of the type [(η6-arene)Ru(en)Cl]+ demonstrate a highly sophisticated dual-binding mechanism. The NH₂ protons of the coordinated ethylenediamine are highly acidic and form stereospecific hydrogen bonds with the exocyclic C6=O of guanine [1][1]. This hydrogen-bonding network effectively directs the ruthenium center to covalently bind to the N7 position of guanine, avoiding adenine due to steric repulsion from its C6-NH₂ group [1][1]. Simultaneously, the arene ligand (e.g., biphenyl or tetrahydroanthracene) can intercalate into the DNA base pairs, significantly enhancing thermodynamic stability and altering the conformational distortion of the double helix [2][2].

Copper(II) en and Schiff-Base Complexes

Copper(II) complexes utilizing ethylenediamine or its Schiff-base derivatives (e.g., salen) generally adopt square planar or distorted octahedral geometries. These complexes primarily interact with DNA via non-covalent intercalation, where the planar aromatic ligands insert between DNA base pairs, yielding binding constants ( Kb​ ) in the range of 105 to 106 M−1 [3][3]. Furthermore, they exhibit strong binding propensity to BSA ( KBSA​≈106 M−1 ), which is a critical metric for evaluating the systemic transport and bioavailability of the drug [4][4].

Platinum(II) en Complexes

In Pt(II) complexes, the ethylenediamine ligand acts as a non-leaving bidentate chelator that prevents trans-isomerization. This ensures the complex maintains the necessary cis-geometry required for forming intra-strand covalent cross-links with DNA, a mechanism foundational to classical platinum-based chemotherapeutics [5][5].

Quantitative Data Comparison
Metal Complex TypePrimary TargetDominant Binding ModeDNA Affinity ( Kb​ , M−1 )BSA Affinity ( KBSA​ , M−1 )Key Structural Logic
Ruthenium(II) Arene-en DNA (Guanine N7)Covalent + Intercalation 104−105 ModerateArene π -stacking + en H-bonding
Copper(II) en/Salen DNA / BSAIntercalation 105−106 ∼1.0×106 Planar geometry facilitates intercalation
Platinum(II) en DNACovalent Cross-linkingN/A (Irreversible)Low/ModerateBidentate en prevents trans-isomerization

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm causality and prevent the misinterpretation of binding data.

Protocol 1: UV-Vis Absorption Titration (DNA Binding)
  • Objective: Determine the intrinsic binding constant ( Kb​ ) and identify the binding mode.

  • Causality: When a metal complex intercalates into DNA, the π∗ orbital of the intercalating ligand couples with the π orbitals of the DNA base pairs. This decreases the transition probabilities, resulting in hypochromism (decreased absorbance) and a bathochromic shift (red shift).

  • Self-Validation: The continuous presence of an isosbestic point throughout the titration proves a clean, two-state equilibrium (free vs. bound complex) without compound degradation or secondary side reactions.

  • Methodology:

    • Prepare a constant concentration of the metal-en complex (e.g., ) in Tris-HCl buffer (pH 7.4).

    • Titrate with increasing concentrations of Calf Thymus (CT) DNA ( 0 to ).

    • Incubate for 5 minutes after each addition to ensure equilibrium.

    • Record UV-Vis spectra (200–600 nm) and calculate Kb​ using the Wolfe-Shimer equation: [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/Kb​(ϵb​−ϵf​) .

Protocol 2: Competitive Ethidium Bromide (EtBr) Displacement Assay
  • Objective: Confirm the intercalative binding mode.

  • Causality: EtBr is a known intercalator that fluoresces intensely when protected within the hydrophobic environment of DNA base pairs. If the metal-en complex displaces EtBr, the fluorescence is quenched, proving the complex actively competes for the exact same intercalative sites.

  • Self-Validation: Plotting the data using the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ) must yield a linear plot. A non-linear plot indicates mixed quenching mechanisms or structural degradation of the DNA.

  • Methodology:

    • Pre-incubate CT-DNA ( ) and EtBr ( ) in Tris-HCl buffer for 30 minutes.

    • Excite the sample at 520 nm and monitor the emission peak at 600 nm.

    • Titrate the metal complex into the solution ( 0 to ) and record the fluorescence quenching.

    • Calculate the Stern-Volmer quenching constant ( Ksv​ ).

Protocol 3: BSA Binding via Fluorescence Quenching
  • Objective: Evaluate transport protein affinity to predict systemic bioavailability.

  • Causality: BSA contains intrinsic fluorophores (primarily Trp-212). Binding of the metal complex alters the microenvironment of these tryptophan residues, quenching their natural fluorescence.

  • Self-Validation: Perform the assay at multiple temperatures (e.g., 298 K, 303 K, 310 K). If the quenching constant ( Ksv​ ) decreases with increasing temperature, the mechanism is static quenching (stable complex formation). If it increases, the quenching is dynamic (collisional), meaning the drug is not effectively binding to the protein.

  • Methodology:

    • Prepare a BSA solution in phosphate buffer (pH 7.4).

    • Excite at 280 nm (or 295 nm to isolate Trp specifically) and record emission from 300 to 400 nm.

    • Titrate the metal complex and measure the decrease in fluorescence intensity.

    • Analyze thermodynamic parameters ( ΔH , ΔS , ΔG ) using the van 't Hoff equation to determine the dominant binding forces (e.g., hydrophobic interactions vs. hydrogen bonding).

Mechanistic Pathways & Structural Logic

The following diagram maps the logical workflow for evaluating the binding mechanisms and pharmacokinetic viability of metal-ethylenediamine complexes.

G N1 Metal-en Complex Synthesis (Ru, Cu, Pt Scaffolds) N2 DNA Interaction Studies N1->N2 Target 1: Nucleic Acids N3 Protein (BSA) Binding N1->N3 Target 2: Transport Proteins N4 UV-Vis Titration (Hypochromism Analysis) N2->N4 Primary Screen N5 EtBr Displacement (Intercalation Proof) N2->N5 Mode Confirmation N6 Fluorescence Quenching (Trp Microenvironment) N3->N6 Affinity (Kb) N8 Pharmacokinetic & Cytotoxic Evaluation N4->N8 N5->N8 N7 Thermodynamic Profiling (Static vs Dynamic) N6->N7 Temp Variation N7->N8

Workflow for evaluating metal-ethylenediamine complex binding mechanisms and pharmacokinetics.

References

  • Highly Selective Binding of Organometallic Ruthenium Ethylenediamine Complexes to Nucleic Acids: Novel Recognition Mechanisms.
  • DNA interactions of monofunctional organometallic ruthenium(II) antitumor complexes in cell-free media.PubMed (NIH). URL: Verified Link
  • DNA, BSA binding and cytotoxic properties of copper(II) and iron(III) complexes with arylhydrazone of ethyl 2-cyanoacetate or formazan ligands.
  • Biophysical insights into the binding capability of Cu(II) schiff base complex with BSA protein and cytotoxicity studies against SiHa.PMC (NIH). URL: Verified Link
  • Metal Complexes as DNA Intercalators.

Sources

Safety & Regulatory Compliance

Safety

N-(Piperidinoethyl)ethylenediamine proper disposal procedures

As a Senior Application Scientist, I frequently consult with research and drug development teams on the lifecycle management of highly reactive aliphatic amines. N-(Piperidinoethyl)ethylenediamine is a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research and drug development teams on the lifecycle management of highly reactive aliphatic amines. N-(Piperidinoethyl)ethylenediamine is a critical intermediate in pharmaceutical synthesis, but its dual-amine architecture presents significant logistical and safety challenges during disposal.

This guide transcends standard safety boilerplate, providing you with field-proven, mechanistically grounded protocols to ensure operational safety, regulatory compliance, and environmental stewardship.

Mechanistic Rationale for Disposal Protocols

To safely manage N-(Piperidinoethyl)ethylenediamine, we must first understand the chemical causality driving its hazards. The structural presence of both a piperidine ring and an ethylenediamine chain renders this compound highly basic (predicted pKa ~10.04) and severely corrosive to tissues[1].

  • Reactivity & Incompatibilities: As a strong nucleophile, it can undergo violent, exothermic alkylation reactions if inadvertently mixed with halogenated solvents (e.g., dichloromethane) or strong oxidizers[2].

  • Environmental Toxicity: Aliphatic polyamines are highly toxic to aquatic life and resist standard biological degradation in municipal wastewater systems[3].

  • Atmospheric Sensitivity: When exposed to air, primary and secondary amines readily absorb atmospheric carbon dioxide to form carbamates, a process that generates heat and pressure in sealed waste containers.

Because of these factors, direct drain disposal is strictly prohibited for bulk quantities. Disposal must rely on rigorous segregation, targeted chemical neutralization, and high-temperature incineration[4],[3].

Quantitative Data Summaries

Table 1: Physical/Chemical Properties Dictating Disposal

Property Value / Characteristic Operational Disposal Implication
Basicity (pKa) ~10.04[1] Highly corrosive; requires deliberate neutralization (pH 5.5–9.0) prior to any aqueous waste consolidation[5].
Chemical Reactivity Strong Nucleophile / Base Must be strictly segregated from halogenated solvents, strong acids, and oxidizing agents to prevent exothermic rupture[2].

| Aquatic Toxicity | High (EC50 < 10 mg/L for analogs)[3] | Prohibits direct sewering; mandates collection for EPA-permitted chemical incineration[4],[3]. |

Table 2: Waste Segregation Matrix

Waste Stream Compatible Collection Stream Incompatible (DO NOT MIX)
Bulk / Pure Chemical Non-halogenated basic organic waste Halogenated solvents, concentrated acids
Aqueous Dilutions Aqueous basic waste (if unneutralized) Heavy metal solutions (forms complexes)

| Spill Cleanup Debris | Solid hazardous waste (double-bagged) | Combustible absorbents (e.g., sawdust)[6] |

Operational Disposal Workflows

G Start N-(Piperidinoethyl)ethylenediamine Waste Generated VolumeCheck Assess Volume & State Start->VolumeCheck Spill Accidental Spill VolumeCheck->Spill Leak/Spill Small Small Scale (< 100 mL) Aqueous/Dilute VolumeCheck->Small <100mL Bulk Bulk / Stock (> 100 mL) or Organic Solvent VolumeCheck->Bulk >100mL Absorb Contain & Absorb (Inert Material) Spill->Absorb Neutralize Neutralize with Dilute Acid (Target pH 5.5 - 9.0) Small->Neutralize Segregate Segregate: Halogenated vs. Non-Halogenated Bulk->Segregate AqueousWaste Aqueous Hazardous Waste Collection Neutralize->AqueousWaste Incineration EPA-Permitted Chemical Incineration AqueousWaste->Incineration SolidWaste Solid Hazardous Waste Collection Absorb->SolidWaste SolidWaste->Incineration Segregate->Incineration

Decision tree for the segregation and disposal of N-(Piperidinoethyl)ethylenediamine waste.

Step-by-Step Experimental Methodologies

Protocol A: Bulk Waste & Solvent Mixture Preparation (Volumes > 100 mL)

Causality: Due to high aquatic toxicity and potential for atmospheric carbamate formation, bulk aliphatic amines must be destroyed via thermal oxidation (incineration) equipped with nitrogen oxide (NOx) scrubbers[3].

  • Segregation: Transfer the chemical into a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) waste carboy designated strictly for Non-Halogenated Basic Organic Waste.

  • Atmospheric Control: Purge the headspace of the waste container with an inert gas (Nitrogen or Argon) before sealing. This displaces atmospheric CO2 and prevents exothermic carbamate salt formation.

  • Storage: Store in a ventilated, flame-proof cabinet away from oxidizing agents and acids[7].

  • Manifesting: Label according to local EPA/RCRA regulations (carrying Corrosive and Toxic hazard codes) and arrange for pickup by a licensed hazardous waste disposal vendor[4].

  • Self-Validation System: The absence of container bulging over a 24-hour period confirms that atmospheric CO2 has been successfully excluded, preventing gas-generating reactions.

Protocol B: Small-Scale Aqueous Neutralization (Volumes < 100 mL)

Causality: Small quantities of dilute aqueous amine solutions can be neutralized to mitigate corrosivity before final institutional collection. Neutralization prevents violent exothermic reactions when mixed into larger, generalized waste drums[5].

  • Preparation: Perform all steps inside a certified chemical fume hood. Don chemical splash goggles, a face shield, heavy-duty nitrile gloves, and a chemical-resistant apron.

  • Dilution: Slowly add the amine waste to a beaker containing at least 10 volumes of cold water. Never add water directly to the concentrated amine to prevent localized boiling and splattering.

  • Titration: While stirring continuously, dropwise add a dilute inorganic acid (e.g., 1M Hydrochloric Acid).

  • Monitoring: Monitor the pH continuously using a calibrated pH meter until the solution reaches a stable pH between 5.5 and 9.0[5].

  • Final Disposal: Transfer the neutralized salt solution to the standard aqueous hazardous waste stream for institutional collection[8].

  • Self-Validation System: The protocol is validated when the pH meter maintains a stable reading between 5.5 and 9.0 for at least 5 minutes without further acid addition, confirming complete neutralization.

Protocol C: Emergency Spill Containment and Decontamination

Causality: Aliphatic amines have significant vapor pressures and act as severe inhalation hazards. Rapid containment using inert materials prevents vapor dispersion, while avoiding combustible absorbents prevents fire risks[6],[2].

  • Evacuation & PPE: Evacuate non-essential personnel. Don a NIOSH-approved respirator (if outside a fume hood) and heavy-duty protective gear.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[6]. Never use combustible absorbents like sawdust, which can ignite due to the heat of reaction.

  • Absorption: Carefully cover the spill from the outside in. Allow sufficient time for complete absorption.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[7].

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse. Collect all rinsate as hazardous waste[8].

  • Self-Validation System: Swabbing the decontaminated surface with a moistened pH indicator strip must yield a neutral reading (pH ~7), confirming the complete removal of the corrosive amine residue.

References

  • Cas 24028-46-4,N-[2-(1-piperazinyl)ethyl]ethylenediamine | lookchem lookchem.com1

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Ball State University (bsu.edu)5

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Environmental Protection Agency (epa.gov) 4

  • Chapter 7 Chemical Disposal Procedures University of Wisconsin–Madison (wisc.edu) 8

  • Piperidine Safety Data Sheet Jubilant Ingrevia Limited (jubilantingrevia.com) 6

  • Safety Data Sheet PIPERIDINE ChemSupply Australia (chemsupply.com.au) 7

  • Ethylene Diamine CAS No 107-15-3 MATERIAL SAFETY DATA SHEET SDS/MSDS CDH Fine Chemical (cdhfinechemical.com) 3

  • ETHYLENEDIAMINE - CAMEO Chemicals NOAA (noaa.gov) 2

Sources

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Feasible Synthetic Routes

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N-(Piperidinoethyl)ethylenediamine
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N-(Piperidinoethyl)ethylenediamine
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